Ro 22-3581
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQQJIMVVUTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143259 | |
| Record name | Ro 22-3581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10041-06-2 | |
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 22-3581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 22-3581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO 22-3581 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Ro 22-3581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3581, also identified as 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane synthetase. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its role in relevant signaling pathways. It is important to note that while initial inquiries may have associated this compound with dopamine partial agonism, extensive review of the scientific literature does not support this mechanism. The primary and well-established mechanism of action for this compound is the selective inhibition of thromboxane synthesis.
Core Mechanism of Action: Selective Thromboxane Synthetase Inhibition
The principal mechanism of action of this compound is its highly selective inhibition of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. By inhibiting this enzyme, this compound effectively blocks the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Consequently, the inhibition of its synthesis leads to antithrombotic and vasodilatory effects.
The selectivity of this compound for thromboxane synthetase over other enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and prostacyclin synthase, is a critical feature of its pharmacological profile. This selectivity allows for the targeted reduction of pro-aggregatory and vasoconstrictive signals while preserving or even enhancing the production of anti-aggregatory and vasodilatory prostaglandins like prostacyclin (PGI2).
Quantitative Data
The inhibitory potency of this compound against thromboxane A2 synthase has been quantified in vitro. The following table summarizes the available data.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 11 nM | Thromboxane A2 synthase (TXAS) | [1] |
Note: Further quantitative data such as Ki values and a detailed selectivity profile against a broad panel of enzymes were not available in the reviewed literature.
Signaling Pathway
The following diagram illustrates the position of this compound within the arachidonic acid cascade and its impact on downstream signaling.
References
Ro 22-3581 as a selective thromboxane synthetase inhibitor.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ro 22-3581, chemically known as 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane synthetase. This enzyme plays a critical role in the biosynthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction. By selectively blocking the production of TXA2, this compound has demonstrated significant therapeutic potential in preclinical models of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction
Thromboxane A2 (TXA2) is a highly potent but unstable eicosanoid derived from arachidonic acid. It is primarily synthesized by platelets and plays a crucial role in hemostasis and thrombosis through its powerful vasoconstrictive and platelet-aggregating effects.[1] The final and rate-limiting step in TXA2 biosynthesis is catalyzed by the enzyme thromboxane synthetase (TXAS), which converts prostaglandin H2 (PGH2) into TXA2.[1] Dysregulation of the thromboxane pathway has been implicated in the pathophysiology of various cardiovascular diseases, including hypertension, thrombosis, and myocardial infarction.
This compound has emerged as a valuable pharmacological tool for investigating the role of thromboxane in these disease processes. Its high selectivity for thromboxane synthetase, with minimal effects on other enzymes in the arachidonic acid cascade, makes it a superior research compound compared to non-selective cyclooxygenase (COX) inhibitors like aspirin.[2] This document aims to consolidate the available technical information on this compound to support further research and drug development efforts.
Mechanism of Action
This compound acts as a selective inhibitor of thromboxane synthetase. By binding to the enzyme, it prevents the conversion of the prostaglandin endoperoxide PGH2 to TXA2. This selective inhibition leads to a significant reduction in the levels of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2).[2] A notable consequence of this inhibition is the potential shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3] This dual effect of reducing a pro-aggregatory and vasoconstrictive agent while potentially increasing an anti-aggregatory and vasodilatory one underscores the therapeutic promise of selective thromboxane synthetase inhibitors.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 11 nM | Thromboxane A2 Synthase (TXAS) | [3] |
Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment Group (this compound) | Control Group (Olive Oil) | P-value | Reference |
| Serum TxB2 Suppression (single 100 mg/kg s.c. injection) | [2] | |||
| 3 hours post-injection | 89.1% suppression | - | < 0.001 | [2] |
| 24 hours post-injection | 41.2% suppression | - | < 0.01 | [2] |
| Systolic Blood Pressure (daily 100 mg/kg s.c. injections from 4 to 10 weeks of age) | [2] | |||
| 8 weeks of age | 140.6 ± 3.2 mmHg | 156.6 ± 4.5 mmHg | < 0.01 | [2] |
| 10 weeks of age | 155.3 ± 3.7 mmHg | 184.8 ± 4.6 mmHg | < 0.001 | [2] |
| Plasma 6-keto-PGF1α Levels (3 hours post-injection) | Not significantly altered | - | - | [2] |
Experimental Protocols
In Vivo Study in Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methodology described by Uderman et al. (1982).[2]
Objective: To evaluate the effect of this compound on thromboxane synthesis and blood pressure in spontaneously hypertensive rats.
Animals: Male spontaneously hypertensive rats (SHR), 4 weeks of age.
Materials:
-
This compound (4'-(Imidazol-1-yl) acetophenone)
-
Olive oil (vehicle)
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes
-
Centrifuge
-
Radioimmunoassay (RIA) kits for Thromboxane B2 (TxB2) and 6-keto-PGF1α
-
Apparatus for measuring systolic blood pressure in rats (e.g., tail-cuff method)
Procedure:
-
Drug Preparation: Suspend this compound in olive oil to a final concentration for a dosage of 100 mg/kg.
-
Animal Groups: Divide the rats into two groups: a treatment group receiving this compound and a control group receiving the olive oil vehicle.
-
Acute Study (Thromboxane Suppression):
-
Administer a single subcutaneous injection of this compound (100 mg/kg) or vehicle to a subset of rats.
-
Collect blood samples at 3 and 24 hours post-injection.
-
For serum TxB2 measurement, allow the blood to clot. For plasma 6-keto-PGF1α, collect blood in tubes containing an anticoagulant.
-
Separate serum or plasma by centrifugation.
-
Measure the concentrations of TxB2 and 6-keto-PGF1α using specific radioimmunoassays.
-
-
Chronic Study (Blood Pressure):
-
From 4 to 10 weeks of age, administer daily subcutaneous injections of this compound (100 mg/kg) or vehicle.
-
Measure systolic blood pressure weekly, for example, using the tail-cuff method.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test) to compare the treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.
Measurement of Thromboxane B2 by Radioimmunoassay (RIA)
Principle: Radioimmunoassay is a sensitive technique used to quantify the concentration of an antigen (in this case, TxB2) in a sample. The assay is based on the principle of competitive binding, where a known quantity of radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
General Protocol Outline:
-
Sample Preparation: Serum or plasma samples are prepared as described in the in vivo protocol.
-
Assay Procedure:
-
A standard curve is generated using known concentrations of unlabeled TxB2.
-
A constant amount of radiolabeled TxB2 and a specific anti-TxB2 antibody are added to the standards and unknown samples.
-
The mixture is incubated to allow for competitive binding to occur.
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase separation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of TxB2 in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating thromboxane synthetase inhibitors.
Caption: Thromboxane Biosynthesis Pathway and Site of this compound Action.
Caption: Downstream Signaling of the Thromboxane A2 Receptor.
Caption: General Experimental Workflow for Evaluating this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of thromboxane synthetase. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in reducing thromboxane production and its potential to ameliorate conditions such as hypertension. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of eicosanoid pharmacology and cardiovascular disease. Further investigation into the therapeutic applications of this compound and other selective thromboxane synthetase inhibitors is warranted.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of the development of hypertension in spontaneously hypertensive rats by the thromboxane synthetase inhibitor, 4'-(imidazol-1-yl) acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | 10041-06-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to 4'-(Imidazol-1-yl) acetophenone: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 4'-(Imidazol-1-yl) acetophenone, a molecule of significant interest in medicinal chemistry and drug development.
Chemical Structure and Identification
4'-(Imidazol-1-yl) acetophenone is an aromatic ketone characterized by an acetophenone moiety substituted with an imidazole ring at the para position.
Caption: Chemical Structure of 4'-(Imidazol-1-yl) acetophenone.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-(1H-imidazol-1-yl)phenyl)ethanone[1] |
| CAS Number | 10041-06-2[2][3] |
| Molecular Formula | C₁₁H₁₀N₂O[2][3] |
| Molecular Weight | 186.21 g/mol [2][3] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=CN=C2[1] |
| InChI Key | GAIQQJIMVVUTQN-UHFFFAOYSA-N[1] |
| Synonyms | Ro 22-3581, 4'-(1-Imidazolyl)acetophenone[1][4] |
Physicochemical Properties
The physicochemical properties of 4'-(Imidazol-1-yl) acetophenone are summarized in the table below. It is a white to yellow crystalline solid at room temperature.[4]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | 320.7 °C (estimated) | [4] |
| pKa | 4.99 (predicted) | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| Appearance | White to yellow powder | [4] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4'-(Imidazol-1-yl) acetophenone.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data available, detailed shifts and coupling constants require direct analysis of raw data. |
| ¹³C NMR | Spectral data available, detailed chemical shifts require direct analysis of raw data. |
| IR Spectroscopy | Key functional group frequencies can be identified from spectral data. |
| Mass Spectrometry | Fragmentation patterns can be determined from mass spectral data. |
Note: While the existence of spectroscopic data is confirmed[5], specific peak assignments require access to and interpretation of the raw spectral data from databases such as PubChem.
Synthesis of 4'-(Imidazol-1-yl) acetophenone
A common and effective method for the synthesis of 4'-(Imidazol-1-yl) acetophenone is the Ullmann condensation reaction.[6] This method involves the copper-catalyzed coupling of an aryl halide with imidazole.
Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure based on established Ullmann coupling methodologies.
Materials:
-
4-Fluoroacetophenone (or other suitable 4-haloacetophenone)
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a reaction vessel, add 4-fluoroacetophenone, imidazole, potassium carbonate, and copper(I) iodide in a suitable solvent such as DMF.
-
Stir the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified period (e.g., 12 hours) under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure 4'-(Imidazol-1-yl) acetophenone.
Caption: Ullmann Condensation Synthesis Workflow.
Biological Activity and Drug Development Applications
4'-(Imidazol-1-yl) acetophenone, also known by its research code this compound, is a potent and selective inhibitor of thromboxane A₂ synthase.[2]
Mechanism of Action: Thromboxane Synthase Inhibition
Thromboxane A₂ (TXA₂) is a potent vasoconstrictor and promoter of platelet aggregation.[7][8] It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, with thromboxane synthase being the terminal enzyme that converts prostaglandin H₂ (PGH₂) to TXA₂.[9][10]
By selectively inhibiting thromboxane synthase, 4'-(Imidazol-1-yl) acetophenone blocks the production of TXA₂. This leads to a reduction in platelet aggregation and vasoconstriction, making it a compound of interest for the development of antithrombotic and cardiovascular drugs. The inhibition of thromboxane synthase can also lead to the redirection of the PGH₂ substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI₂), which has opposing effects to TXA₂ (vasodilation and inhibition of platelet aggregation).
Caption: Inhibition of Thromboxane A2 Synthesis.
Safety and Handling
4'-(Imidazol-1-yl) acetophenone is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.
This technical guide provides a foundational understanding of 4'-(Imidazol-1-yl) acetophenone. For more detailed information, researchers are encouraged to consult the cited literature and spectral databases.
References
- 1. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]
- 3. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]
- 4. 4'-(IMIDAZOL-1-YL)ACETOPHENONE | 10041-06-2 [chemicalbook.com]
- 5. 4'-(IMIDAZOL-1-YL)ACETOPHENONE(10041-06-2) 1H NMR [m.chemicalbook.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 8. Thromboxane - Wikipedia [en.wikipedia.org]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Ro 22-3581: A Technical Chronicle of a Selective Thromboxane Synthetase Inhibitor
An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of Ro 22-3581
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane synthetase. Developed by Hoffmann-La Roche, this compound emerged as a valuable pharmacological tool for investigating the pathophysiological roles of thromboxane A2 (TxA2) in a variety of disease models, including hypertension, diabetic nephropathy, and obesity.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties
-
Chemical Name: 4'-(Imidazol-1-yl)acetophenone
-
CAS Number: 10041-06-2[5]
-
Molecular Formula: C₁₁H₁₀N₂O[5]
-
Molecular Weight: 186.21 g/mol [6]
-
Appearance: White to yellow powder[5]
-
Melting Point: 108-110 °C[5]
Mechanism of Action: Selective Thromboxane Synthetase Inhibition
The primary mechanism of action of this compound is the selective inhibition of thromboxane synthetase (thromboxane-A synthase), the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[2][3][4] TxA2 is a highly potent vasoconstrictor and promoter of platelet aggregation.[1] Its unstable nature leads to rapid hydration into the more stable, but biologically inactive, thromboxane B2 (TxB2), which is often measured as a surrogate for TxA2 production. By inhibiting thromboxane synthetase, this compound effectively reduces the levels of TxA2, thereby mitigating its pathological effects in various cardiovascular and renal conditions.
Preclinical Development and Key Experiments
This compound was extensively evaluated in several preclinical models to elucidate the role of thromboxane in various pathologies.
Attenuation of Hypertension in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.[7]
-
Treatment: this compound (100 mg/kg) suspended in olive oil was administered via daily subcutaneous injection to SHR from 4 to 10 weeks of age. Control animals received the olive oil vehicle alone.
-
Blood Pressure Measurement: Systolic blood pressure was measured non-invasively using the tail-cuff method.[8][9][10] This involves placing an inflatable cuff at the base of the rat's tail and a sensor to detect blood flow. The cuff is inflated until blood flow ceases and then slowly deflated. The pressure at which blood flow resumes is recorded as the systolic blood pressure.
-
Biomarker Analysis: Serum was collected from clotted blood to measure Thromboxane B2 (TxB2) concentrations, likely via radioimmunoassay, as an indicator of thromboxane synthetase inhibition.
| Parameter | Control Group (Olive Oil) | This compound Treated Group (100 mg/kg) | p-value |
| Systolic Blood Pressure (8 weeks) | 156.6 ± 4.5 mmHg | 140.6 ± 3.2 mmHg | < 0.01 |
| Systolic Blood Pressure (10 weeks) | 184.8 ± 4.6 mmHg | 155.3 ± 3.7 mmHg | < 0.001 |
| Serum TxB2 Suppression (3 hours post-injection) | - | 89.1% | < 0.001 |
| Serum TxB2 Suppression (24 hours post-injection) | - | 41.2% | < 0.01 |
Data adapted from Uderman et al., Prostaglandins, 1982.
Suppression of Albuminuria in Diabetic Rats
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats. A single intraperitoneal or intravenous injection of STZ (e.g., 45-65 mg/kg) destroys pancreatic β-cells, leading to hyperglycemia and the development of diabetic complications, including nephropathy.[11][12][13]
-
Treatment: Diabetic rats were treated with this compound (100 mg/kg/day) for 170 days.
-
Urine Collection and Analysis: Rats were housed in metabolic cages for 24-hour urine collection.[11] Urinary albumin excretion, a key marker of diabetic nephropathy, and urinary TxB2 were measured.
-
Renal Function: Glomerular filtration rate was assessed via inulin clearance.
| Parameter (at 170 days) | Normal Rats | Diabetic Control Rats | Diabetic + this compound |
| Urinary Albumin Excretion | Normal Levels | ~3x Higher than Normal | Prevented the rise |
| Urinary TxB2 Excretion | Normal Levels | ~3x Higher than Normal | Prevented the rise |
| Urinary Protein Excretion | Normal Levels | Higher than Normal | Prevented the rise |
Data summarized from a study on STZ-induced diabetic rats.[14]
Regulation of Hyperinsulinemia and Obesity
-
Animal Models:
-
Objective: To investigate the relationship between hyperinsulinemia and obesity by pharmacologically normalizing insulin levels with this compound.
-
Key Findings: Pharmacologic normalization of hyperinsulinemia with this compound in both obese rat models resulted in decreased weight gain or weight loss.[1] This effect was found to be reversible and partially independent of food intake suppression.[1]
Synthesis and In Vitro Assays
Chemical Synthesis
The synthesis of 4'-(Imidazol-1-yl)acetophenone typically involves the reaction of a 4-substituted acetophenone (e.g., 4'-fluoroacetophenone or 4'-bromoacetophenone) with imidazole.[5] Purification is often achieved by recrystallization from solvents such as a mixture of dichloromethane and hexane.[5]
Thromboxane Synthetase Inhibition Assay
The inhibitory activity of this compound on thromboxane synthetase is determined using an in vitro assay.
-
Enzyme Source: Microsomal fractions are prepared from human platelets, which are a rich source of thromboxane synthetase.[19]
-
Substrate: Prostaglandin H2 (PGH2) is used as the direct substrate for the enzyme.
-
Incubation: The platelet microsomes are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of PGH2.
-
Termination: The reaction is stopped after a defined period.
-
Quantification: The amount of Thromboxane B2 (TxB2) produced is quantified, typically using radioimmunoassay or mass spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Development History and Conclusion
The research on this compound was primarily conducted in the 1980s by scientists at Hoffmann-La Roche.[1] The compound proved to be a highly selective and useful tool for demonstrating the causal link between elevated thromboxane levels and the pathophysiology of hypertension and diabetic albuminuria in animal models.[1][14]
Despite its efficacy in these preclinical models, a thorough search of clinical trial databases and published literature reveals no evidence of this compound progressing into human clinical trials. The reasons for this halt in development are not publicly documented but could be attributed to various factors, including pharmacokinetic properties, off-target effects identified in later preclinical stages, or a strategic shift in the pharmaceutical company's research and development priorities.
References
- 1. A pharmacotherapeutic approach to the regulation of hyperinsulinemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4'-(IMIDAZOL-1-YL)ACETOPHENONE | 10041-06-2 [chemicalbook.com]
- 6. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]
- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Attenuation of diabetic nephropathy in streptozotocin-induced diabetic rats by Punica granatum Linn. leaves extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Suppression of urinary albumin excretion in diabetic rats by 4'(imidazol-1-yl) acetophenone, a selective inhibitor of thromboxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Studies on the thromboxane synthesizing system in human platelet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thromboxane synthesis pathway, a critical biological cascade involved in hemostasis and inflammation. It further details the inhibitory mechanism and properties of Ro 22-3581, a selective inhibitor of thromboxane synthase. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.
The Thromboxane Synthesis Pathway: A Core Biological Cascade
The synthesis of thromboxanes, potent lipid mediators, is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This pathway is particularly active in platelets and plays a crucial role in blood clot formation (thrombosis) and vasoconstriction.
The key steps in the thromboxane synthesis pathway are as follows:
-
Arachidonic Acid Release: Upon cellular stimulation by various agonists (e.g., thrombin, collagen), the enzyme phospholipase A2 is activated. It cleaves arachidonic acid, a polyunsaturated fatty acid, from the phospholipid bilayer of the cell membrane.
-
Conversion to Prostaglandin H2 (PGH2): Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. This enzyme catalyzes a two-step reaction to convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).
-
Formation of Thromboxane A2 (TXA2): The final and committing step in thromboxane synthesis is the isomerization of PGH2 to thromboxane A2 (TXA2). This reaction is catalyzed by the enzyme thromboxane A2 synthase.
-
Hydrolysis to Thromboxane B2 (TXB2): TXA2 is a highly unstable molecule with a very short half-life in aqueous solutions. It is rapidly and non-enzymatically hydrolyzed to its stable, biologically inactive metabolite, thromboxane B2 (TXB2). Due to its stability, TXB2 is the primary analyte measured to quantify thromboxane A2 production.
Diagram of the Thromboxane Synthesis Pathway.
This compound: A Selective Inhibitor of Thromboxane Synthase
This compound, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase.[1] Its mechanism of action is centered on the final step of the thromboxane synthesis pathway, preventing the conversion of PGH2 to TXA2. This selectivity is a key feature, as it allows for the targeted reduction of thromboxane production without significantly affecting the synthesis of other important prostanoids, such as prostacyclin, which has opposing physiological effects (vasodilation and inhibition of platelet aggregation).[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Enzyme | Source |
| IC50 | 11 nM | Thromboxane A2 Synthase | Benchchem |
Table 2: Kinetic Parameters of Wild-Type Thromboxane A2 Synthase (for reference)
| Parameter | Value | Substrate | Source |
| Km | 32 µM | PGH2 | [2] |
| Vmax | 41 units/mg | PGH2 | [2] |
Note: Specific kinetic data (effect on Km and Vmax) for the inhibition of thromboxane synthase by this compound were not available in the reviewed literature.
Selectivity Profile
Studies have demonstrated the selectivity of this compound for thromboxane synthase. In spontaneously hypertensive rats, this compound was shown to selectively suppress the synthesis of thromboxane B2 without significantly altering the levels of prostacyclin (measured as 6-keto-PGF1α).[1] This selectivity is advantageous as it avoids the broader effects of non-selective COX inhibitors.
Experimental Protocols for Studying Thromboxane Synthesis and Inhibition
The assessment of thromboxane synthesis and the efficacy of inhibitors like this compound typically involves the quantification of the stable metabolite, TXB2. The following are detailed methodologies for key experiments.
Measurement of Thromboxane B2 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantitative measurement of TXB2 in biological samples.
Materials:
-
TXB2 ELISA Kit (containing pre-coated microplate, TXB2 standard, HRP-conjugated TXB2, antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Sample collection tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo TXB2 formation.
Procedure:
-
Sample Preparation: Collect blood samples and immediately centrifuge at 1000 x g for 15 minutes at 4°C to obtain platelet-poor plasma. Store plasma at -80°C until analysis.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. This typically involves reconstituting the standard to create a dilution series.
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the microplate.
-
Add a specific volume of HRP-conjugated TXB2 to each well.
-
Add a specific volume of anti-TXB2 antibody to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.
-
Calculate the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve. The concentration of TXB2 is inversely proportional to the measured absorbance.
-
Determination of IC50 for a Thromboxane Synthase Inhibitor
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound on thromboxane synthase activity.
Workflow for IC50 Determination.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of purified or recombinant human thromboxane A2 synthase at a known concentration. Prepare a solution of the substrate, PGH2, in an appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer, covering a range of concentrations expected to span from no inhibition to maximal inhibition.
-
Enzyme Inhibition Assay:
-
In a reaction vessel (e.g., a microcentrifuge tube), combine the thromboxane A2 synthase enzyme solution with each dilution of this compound (and a vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate. The concentration of PGH2 should be kept constant across all reactions.
-
Allow the reaction to proceed for a fixed period (e.g., 15-30 seconds).
-
Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., citric acid), which will also facilitate the conversion of any remaining TXA2 to TXB2.
-
-
Quantification of TXB2: Measure the concentration of TXB2 in each reaction mixture using a validated method such as ELISA or radioimmunoassay (RIA).
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 formation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Conclusion
The thromboxane synthesis pathway represents a critical target for therapeutic intervention in a variety of cardiovascular and inflammatory diseases. This compound is a valuable research tool and a lead compound for the development of drugs targeting this pathway due to its potent and selective inhibition of thromboxane A2 synthase. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the pharmacology of thromboxane synthase inhibitors and their potential clinical applications. A thorough understanding of the methodologies for assessing inhibitor potency and selectivity is essential for the successful development of novel therapeutics in this area.
References
In Vitro Characterization of Ro 22-3581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, implicating it in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its inhibitory activity and outlining detailed experimental protocols for its assessment. The information presented herein is intended to support further research and drug development efforts targeting the thromboxane pathway.
Quantitative Data Summary
The inhibitory potency of this compound against its primary target, thromboxane A2 synthase, has been determined through in vitro enzymatic assays.
| Target Enzyme | Parameter | Value | Reference |
| Thromboxane A2 Synthase (TXAS) | IC50 | 11 nM | [1] |
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the production of TXA2, thereby mitigating its downstream effects, including platelet aggregation and vasoconstriction.
The following diagram illustrates the simplified signaling pathway affected by this compound:
Experimental Protocols
In Vitro Thromboxane A2 Synthase (TXAS) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on TXAS by measuring the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.
Materials:
-
Purified recombinant human Thromboxane A2 Synthase (TXAS)
-
Prostaglandin H2 (PGH2) substrate
-
This compound
-
Assay Buffer: 20 mM Sodium Phosphate (NaPi), pH 7.4, containing 0.2% Lubrol PX
-
2 M Citric Acid
-
Radioimmunoassay (RIA) kit for Thromboxane B2 (TXB2)
-
Scintillation counter
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
Experimental Workflow:
Procedure:
-
Prepare a solution of purified recombinant human TXAS at a concentration of 30 nM in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
In a reaction tube, add 200 µL of the TXAS solution and the desired concentration of this compound or vehicle.
-
Pre-incubate the mixture at room temperature (23°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate, PGH2.
-
Allow the reaction to proceed for 15 seconds at 23°C.
-
Terminate the reaction by adding 21 µL of 2 M citric acid.
-
Quantify the amount of TXB2 produced using a commercially available radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profile
This compound is characterized as a selective inhibitor of thromboxane synthase. This selectivity is a critical attribute as it minimizes the off-target effects that can arise from the inhibition of other enzymes in the arachidonic acid cascade. For instance, non-selective inhibition of cyclooxygenase (COX) enzymes can lead to gastrointestinal side effects. While qualitative statements regarding the selectivity of this compound for thromboxane synthase over prostacyclin synthase exist, a comprehensive quantitative selectivity profile with IC50 or Ki values against a panel of related enzymes (e.g., COX-1, COX-2, prostacyclin synthase, lipoxygenases) is essential for a complete in vitro characterization.
Conclusion
This compound is a potent inhibitor of thromboxane A2 synthase with an in vitro IC50 value of 11 nM. Its mechanism of action involves the direct inhibition of TXAS, leading to a reduction in TXA2 production. The provided experimental protocol for assessing TXAS inhibition offers a robust method for further investigation of this and similar compounds. To fully elucidate the therapeutic potential of this compound, future in vitro studies should focus on generating a comprehensive quantitative selectivity profile against other key enzymes of the eicosanoid pathway. This will provide a clearer understanding of its off-target activity and contribute to a more complete risk-benefit assessment for its potential clinical applications.
References
In-Depth Pharmacological Profile of Ro 22-3581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-3581, also known by its chemical name 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative efficacy, and detailed experimental protocols from key in vitro and in vivo studies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular and renal diseases.
Introduction
Thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in the pathophysiology of various cardiovascular and renal disorders. This compound has emerged as a significant research tool due to its selective inhibition of thromboxane synthetase, the enzyme responsible for the conversion of prostaglandin H2 to TxA2. This selectivity allows for the targeted reduction of TxA2 levels, potentially mitigating its pathological effects while preserving other important prostanoid pathways. This document synthesizes the available data on this compound to provide a detailed technical resource for the scientific community.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of thromboxane A2 synthase. By blocking this enzyme, this compound effectively reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition leads to a decrease in serum concentrations of thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.[1] The imidazole group within the structure of this compound is thought to be crucial for its high selectivity and binding to the active site of the enzyme.[1]
Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound
Caption: Thromboxane A2 synthesis pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo efficacy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target | Source |
| IC50 | 11 nM | Thromboxane A2 Synthase | [1] |
Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dosage | Time Point | Result | Source |
| Serum TxB2 Suppression | 100 mg/kg (s.c.) | 3 hours | 89.1% (p < 0.001) | [1] |
| 100 mg/kg (s.c.) | 24 hours | 41.2% (p < 0.01) | [1] | |
| Systolic Blood Pressure | 100 mg/kg/day (s.c.) for 6 weeks | 8 weeks of age | 140.6 ± 3.2 mmHg (vs. 156.6 ± 4.5 mmHg in control, p < 0.01) | [1] |
| 10 weeks of age | 155.3 ± 3.7 mmHg (vs. 184.8 ± 4.6 mmHg in control, p < 0.001) | [1] |
Table 3: In Vivo Efficacy of this compound in Diabetic Rats
| Parameter | Dosage | Duration | Result | Source |
| Urinary Albumin Excretion | Not specified | Not specified | Suppressed | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further investigation.
In Vitro Thromboxane Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thromboxane A2 synthase.
Methodology: A standard in vitro enzyme assay is utilized to measure the inhibition of thromboxane A2 synthase.
Workflow Diagram:
Caption: Workflow for in vitro thromboxane synthase inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Microsomal fractions containing thromboxane A2 synthase are prepared from platelets or other suitable tissues.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in a suitable solvent.
-
Incubation: The enzyme preparation is pre-incubated with either this compound at various concentrations or the vehicle control for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2.
-
Reaction Termination: After a defined time, the reaction is terminated, typically by the addition of a stopping reagent.
-
Quantification of TxB2: The amount of TxB2 produced is quantified using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antihypertensive and Thromboxane Suppression Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on the development of hypertension and serum TxB2 levels in a genetic model of hypertension. This protocol is based on the study by Uderman et al., 1982.[1]
Methodology:
Workflow Diagram:
Caption: Workflow for in vivo study of this compound in spontaneously hypertensive rats.
Detailed Steps:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used, starting at 4 weeks of age.
-
Grouping: Animals are randomly assigned to a treatment group or a control group.
-
Treatment: The treatment group receives daily subcutaneous injections of this compound (100 mg/kg) suspended in olive oil. The control group receives daily subcutaneous injections of the vehicle (olive oil) only. Treatment is administered from 4 to 10 weeks of age.
-
Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive method, such as the tail-cuff method.
-
Blood Sampling: For TxB2 analysis, blood is collected at specific time points after a single injection (e.g., 3 and 24 hours). Blood is allowed to clot to measure serum TxB2 concentrations.
-
TxB2 Measurement: Serum TxB2 levels are quantified by radioimmunoassay (RIA).
-
Data Analysis: Blood pressure and TxB2 data are statistically analyzed to compare the differences between the treatment and control groups.
Ex Vivo Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.
Methodology: Light Transmission Aggregometry (LTA) is a standard method to evaluate platelet function.
Workflow Diagram:
Caption: Workflow for ex vivo platelet aggregation assay.
Detailed Steps:
-
Blood Collection: Whole blood is collected from healthy human volunteers or experimental animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood.
-
Incubation with Inhibitor: PRP is incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Aggregometry: The aggregometer is calibrated using PPP (representing 100% aggregation) and PRP (representing 0% aggregation). The treated PRP is placed in the aggregometer cuvette.
-
Induction of Aggregation: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.
-
Measurement: The change in light transmittance through the PRP suspension is recorded over time as platelets aggregate.
-
Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of the inhibitor to that of the vehicle control.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to effectively reduce TxA2 production has been demonstrated in both in vitro and in vivo models, leading to significant antihypertensive effects in spontaneously hypertensive rats. The detailed pharmacological profile and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of thromboxane synthase inhibition in cardiovascular and renal diseases. Further studies are warranted to fully elucidate the clinical utility of this compound and similar compounds.
References
Investigating Hyperinsulinemia and Obesity with Ro 22-3581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperinsulinemia and obesity are intertwined metabolic disorders that contribute to a significant global health burden. Research into the underlying mechanisms and potential therapeutic interventions is paramount. One such investigational tool is Ro 22-3581, a selective inhibitor of thromboxane synthase. This technical guide provides an in-depth overview of the use of this compound in studying the complex relationship between hyperinsulinemia and obesity, with a focus on its mechanism of action, experimental applications, and effects on key physiological parameters.
Core Concepts: Hyperinsulinemia and Obesity
Hyperinsulinemia, a condition characterized by excess levels of insulin in the blood, is often a precursor to and a consequence of obesity.[1][2] This state can lead to insulin resistance, where cells become less responsive to insulin's effects, further exacerbating metabolic dysfunction.[2] The genetically obese Zucker rat is a widely used animal model that exhibits hyperphagia, hyperinsulinemia, and obesity, making it a valuable tool for studying these conditions.[3][4]
This compound: A Selective Thromboxane Synthase Inhibitor
This compound, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[6] By inhibiting its synthesis, this compound has been utilized as a pharmacological tool to investigate the role of thromboxanes in various physiological and pathological processes, including the interplay between hyperinsulinemia and obesity.[5]
Mechanism of Action: Linking Thromboxane Inhibition to Metabolic Effects
The precise mechanism by which inhibition of thromboxane synthase by this compound influences hyperinsulinemia and obesity is not fully elucidated.[5] However, research points towards the involvement of the thromboxane A2 receptor (TP) signaling pathway in insulin resistance. Activation of the TP receptor can impair insulin signaling in endothelial cells by activating a Rho/Rho-associated kinase/LKB1/PTEN pathway.[7] This interference with insulin signaling provides a plausible link between thromboxane activity and the metabolic dysregulation seen in obesity and hyperinsulinemia.
Signaling Pathway of Thromboxane A2 Receptor and its Impact on Insulin Signaling
References
- 1. Mechanisms controlling pancreatic islet cell function in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repeated weight fluctuation increases plasma insulin in the obese Wistar fatty diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toolify.ai [toolify.ai]
- 5. Thromboxane A2/thromboxane A2 receptor axis facilitates hepatic insulin resistance and steatosis through endoplasmic reticulum stress in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Potential Therapeutic Applications of Ro 22-3581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase (TXAS), the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By selectively blocking this key step in the arachidonic acid cascade, this compound effectively reduces the levels of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction. This targeted mechanism of action has prompted investigation into its therapeutic potential in a range of cardiovascular, renal, and metabolic disorders. Preclinical studies have demonstrated its efficacy in animal models of hypertension, diabetic nephropathy, and obesity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support further research and development in this area.
Introduction
Thromboxane A2 (TXA2) is a highly bioactive lipid mediator that plays a critical role in hemostasis and cardiovascular physiology. However, its overproduction is implicated in the pathophysiology of various diseases, including thrombosis, hypertension, and kidney disease.[1] The selective inhibition of thromboxane synthase offers a therapeutic strategy to mitigate the detrimental effects of excessive TXA2 while potentially preserving the production of other beneficial prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1]
This compound has emerged as a valuable pharmacological tool for investigating the roles of thromboxane in disease processes. Its high selectivity for TXAS provides a clear advantage over non-selective cyclooxygenase (COX) inhibitors like aspirin, which block the production of all prostaglandins.[1] This document synthesizes the available preclinical data on this compound, focusing on its potential therapeutic applications and providing detailed insights for the scientific community.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This inhibition prevents the conversion of the prostaglandin endoperoxide H2 (PGH2) into TXA2.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Organism/System | Reference |
| IC50 (Thromboxane A2 Synthase) | 11 nM | In vitro | [2] |
Potential Therapeutic Applications
Preclinical research has identified several potential therapeutic areas for this compound.
Hypertension
Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound can attenuate the development of hypertension. This effect is attributed to the reduction of TXA2-mediated vasoconstriction.
Diabetic Nephropathy
In animal models of diabetes, this compound has been shown to have a protective effect on the kidneys. By inhibiting thromboxane synthesis, it can suppress urinary albumin excretion, a key marker of kidney damage in diabetic nephropathy.
Obesity and Hyperinsulinemia
This compound has been utilized as a research tool to explore the link between hyperinsulinemia and obesity. In genetically obese and diet-induced obese rats, the administration of this compound led to a decrease in weight gain or weight loss, suggesting a potential role in managing obesity-related metabolic dysfunction.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the key preclinical studies of this compound.
In Vitro Thromboxane Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thromboxane A2 synthase.
General Protocol:
-
Enzyme Preparation: Thromboxane A2 synthase is typically isolated from microsomal fractions of platelets or other relevant tissues.
-
Incubation: The enzyme is incubated with its substrate, prostaglandin H2 (PGH2), in the presence of varying concentrations of this compound.
-
Quantification of Thromboxane B2: The reaction product, thromboxane A2, is unstable and rapidly hydrolyzes to the more stable thromboxane B2 (TXB2). TXB2 levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TXB2 formation at each concentration of this compound is calculated, and the IC50 value is determined by plotting the inhibition curve.
Experimental Workflow: In Vitro IC50 Determination
Caption: General workflow for determining the in vitro IC50 of this compound.
Preclinical Model of Hypertension
Objective: To evaluate the effect of this compound on the development of hypertension in spontaneously hypertensive rats (SHR).
General Protocol:
-
Animal Model: Male spontaneously hypertensive rats are commonly used as a model of genetic hypertension.
-
Drug Administration: this compound is typically administered daily via a suitable route (e.g., subcutaneous injection or oral gavage) starting from a young age before the full development of hypertension. A vehicle control group is run in parallel.
-
Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., telemetry or arterial catheters) for continuous monitoring.
-
Biochemical Analysis: Blood and/or urine samples may be collected to measure levels of thromboxane B2 to confirm target engagement.
-
Data Analysis: Blood pressure readings are compared between the this compound-treated group and the vehicle-treated control group over time.
Preclinical Model of Diabetic Nephropathy
Objective: To assess the renal-protective effects of this compound in a rat model of diabetes.
General Protocol:
-
Induction of Diabetes: Diabetes is typically induced in rats (e.g., Sprague-Dawley or Wistar strains) by a single injection of streptozotocin (STZ), which is toxic to pancreatic beta cells.
-
Drug Administration: Following the confirmation of diabetes (hyperglycemia), rats are treated daily with this compound or a vehicle control.
-
Urine Collection and Analysis: Urine is collected periodically (e.g., over a 24-hour period in metabolic cages) to measure the urinary albumin excretion rate.
-
Blood and Tissue Analysis: At the end of the study, blood samples are collected to measure glucose and creatinine levels. Kidney tissues may be harvested for histological examination.
-
Data Analysis: Urinary albumin excretion and other renal function parameters are compared between the diabetic rats treated with this compound and the diabetic control group.
Clinical Development
A search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any registered clinical trials for this compound. The development of this compound appears to have been limited to preclinical studies. The reasons for the lack of clinical development are not publicly available but could be related to pharmacokinetic properties, safety concerns, or a shift in therapeutic strategies.
Synthesis
The synthesis of 4'-(Imidazol-1-yl)acetophenone (this compound) is generally achieved through the reaction of 4'-fluoroacetophenone or 4'-chloroacetophenone with imidazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Logical Relationship: Synthesis of this compound
Caption: Key components in the synthesis of this compound.
Discussion and Future Directions
This compound has proven to be a valuable research tool for elucidating the role of thromboxane A2 in various pathophysiological processes. The preclinical data strongly suggest its potential as a therapeutic agent for hypertension, diabetic nephropathy, and obesity. Its selective mechanism of action represents a theoretical advantage over non-selective COX inhibitors.
However, the lack of clinical trial data is a significant gap in its development trajectory. Future research could focus on several key areas:
-
Pharmacokinetic and Safety Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound in different species, which would be a prerequisite for any clinical consideration.
-
Efficacy in Other Models: Exploring the efficacy of this compound in other relevant disease models, such as thrombosis and other inflammatory conditions, could broaden its therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as antihypertensives or antidiabetic drugs, could lead to more effective treatment strategies.
-
Structural Analogs: The development of novel analogs of this compound with improved pharmacokinetic properties and enhanced efficacy could revive interest in this class of compounds for clinical development.
Conclusion
This compound is a selective thromboxane synthase inhibitor with demonstrated efficacy in preclinical models of hypertension, diabetic nephropathy, and obesity. While its clinical development has not progressed, the compound remains a significant molecule of interest for researchers studying thromboxane-mediated pathologies. The detailed information provided in this guide aims to facilitate a deeper understanding of this compound and to encourage further investigation into its therapeutic applications.
References
Methodological & Application
Protocol for In Vivo Administration of Ro 22-3581 in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3581, also known as 4'-(imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthetase. Thromboxane A2 is a labile arachidonic acid metabolite that acts as a powerful vasoconstrictor and promoter of platelet aggregation. By selectively inhibiting the synthesis of thromboxane A2, this compound has been investigated for its therapeutic potential in conditions characterized by excessive thromboxane production, such as hypertension and diabetic nephropathy. In spontaneously hypertensive rats (SHR), this compound has been shown to attenuate the development of high blood pressure. Furthermore, in diabetic rat models, it has demonstrated a protective effect against kidney damage by reducing urinary albumin excretion. These application notes provide a detailed protocol for the in vivo administration of this compound in rats based on available literature.
Data Presentation
Table 1: In Vivo Effects of this compound in Rats
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Not specified in abstract | Not specified in abstract | Suppressed serum Thromboxane B2 (TxB2) concentrations by 89.1% three hours after a single dose. | Uderman HD, et al. Prostaglandins. 1982. |
| Diabetic Rats | Not specified in abstract | Not specified in abstract | Suppressed urinary albumin excretion. | Craven PA, et al. The Journal of laboratory and clinical medicine. 1990. |
Table 2: Dosages of Other Thromboxane Synthase Inhibitors in Rats for Reference
| Compound | Animal Model | Dosage | Administration Route | Reference |
| UK-38,485 | Normotensive and Spontaneously Hypertensive Rats | 100 mg/kg/day for 7 days | Oral gavage | Jackson EK. J Clin Invest. 1985. |
| U-63557A | Normotensive Rats | 30 µg/kg/min | Intravenous infusion | Jackson EK. J Clin Invest. 1985. |
Signaling Pathway
This compound exerts its effect by inhibiting thromboxane A2 synthetase, a key enzyme in the arachidonic acid cascade. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, while potentially increasing the production of other prostaglandins with vasodilatory and anti-aggregatory properties, such as prostacyclin (PGI2).
Experimental Protocols
Materials and Reagents
-
This compound (4'-(imidazol-1-yl)acetophenone)
-
Vehicle (e.g., sterile saline, polyethylene glycol, dimethyl sulfoxide)
-
Male Wistar, Sprague-Dawley, or Spontaneously Hypertensive Rats (age and weight appropriate for the study)
-
Gavage needles (for oral administration)
-
Syringes and needles (for parenteral administration)
-
Animal balance
-
Standard laboratory animal housing and care facilities
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study in rats using this compound.
Detailed Methodologies
1. Animal Models
-
Spontaneously Hypertensive Rat (SHR): A commonly used genetic model for hypertension research.
-
Streptozotocin (STZ)-induced Diabetic Rat: A model for Type 1 diabetes, which can develop complications like diabetic nephropathy.
2. Preparation of this compound Formulation
The solubility of this compound should be considered when preparing the dosing solution. A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute with a vehicle such as polyethylene glycol (PEG) or corn oil.
Example Formulation:
-
Weigh the required amount of this compound.
-
Dissolve in a minimal volume of DMSO.
-
Add PEG300 or corn oil to the desired final concentration, ensuring the final DMSO concentration is low (typically <5%) to avoid toxicity.
-
Vortex or sonicate until a clear solution or a uniform suspension is achieved.
-
Prepare fresh daily.
3. Administration Protocol
The choice of administration route will depend on the experimental design and desired pharmacokinetic profile. Oral gavage is a common method for daily administration in chronic studies.
Oral Gavage Procedure:
-
Accurately weigh the rat to determine the correct volume of the dosing solution to administer.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.
-
Insert a gavage needle of appropriate size into the esophagus.
-
Slowly administer the prepared this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
4. Sample Collection and Analysis
-
Blood Collection: Blood samples can be collected via tail vein, saphenous vein, or terminal cardiac puncture to measure plasma or serum levels of TxB2 (a stable metabolite of TXA2) using methods like ELISA or mass spectrometry.
-
Urine Collection: For studies on diabetic nephropathy, rats can be housed in metabolic cages to collect 24-hour urine samples for the measurement of albumin excretion.
-
Blood Pressure Measurement: In hypertension studies, blood pressure can be monitored non-invasively using the tail-cuff method or invasively via telemetry or carotid artery cannulation.
Disclaimer: This protocol is intended as a guideline. Researchers must adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The optimal dosage, vehicle, and administration route for this compound may vary depending on the specific experimental conditions and should be determined by the investigator.
Recommended Ro 22-3581 Dosage for Hypertensive Rat Studies: A Detailed Guide
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the recommended dosage of Ro 22-3581 in spontaneously hypertensive rats (SHR), a key model in cardiovascular research. This guide is based on available scientific literature and aims to facilitate experimental design and execution.
The primary mechanism of action of this compound is the selective inhibition of thromboxane B2 synthesis, a key mediator in vasoconstriction and platelet aggregation. This targeted action makes it a valuable tool for investigating the role of the thromboxane pathway in hypertension.
Due to the absence of explicit dosage, administration route, and frequency in the available literature, researchers are advised to perform dose-response studies to determine the optimal experimental parameters for their specific research questions. The following protocols are generalized based on common practices in rodent pharmacology studies and should be adapted accordingly.
Data Presentation
A summary of the reported effects of this compound on systolic blood pressure in spontaneously hypertensive rats is presented below.
| Age of SHR | Treatment Group (Systolic BP, mmHg) | Control Group (Systolic BP, mmHg) | Reference |
| 8 weeks | 140.6 ± 3.2 | 156.6 ± 4.0 | Uderman et al., 1982 |
Experimental Protocols
The following are suggested protocols for a pilot dose-response study to determine the optimal dosage of this compound in spontaneously hypertensive rats.
Materials:
-
This compound (4'-(Imidazol-1-yl)acetophenone)
-
Vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% carboxymethylcellulose)
-
Spontaneously hypertensive rats (SHR), age-matched
-
Normotensive control rats (e.g., Wistar-Kyoto rats), age-matched
-
Animal handling and restraint devices
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Standard laboratory equipment for solution preparation and administration
Experimental Workflow:
Application Notes and Protocols for Ro 22-3581 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation, storage, and use of stock solutions of Ro 22-3581, a selective thromboxane synthetase inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.
Chemical and Physical Properties
This compound, also known as 4'-(Imidazol-1-yl) acetophenone, is a small molecule inhibitor of thromboxane synthetase. Its key properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 10041-06-2 | |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | White to yellow powder | [2] |
| Melting Point | 112-114 °C | [2] |
| Solubility | Soluble in DMSO |
Preparation of this compound Stock Solutions in DMSO
Accurate preparation of stock solutions is critical for obtaining reproducible results in downstream experiments. The following table provides the required volumes of DMSO to prepare common stock concentrations from standard vial sizes of this compound.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 5.37 mL |
| 5 mM | 1 mg | 1.07 mL |
| 10 mM | 1 mg | 537 µL |
| 1 mM | 5 mg | 26.85 mL |
| 5 mM | 5 mg | 5.37 mL |
| 10 mM | 5 mg | 2.69 mL |
| 1 mM | 10 mg | 53.70 mL |
| 5 mM | 10 mg | 10.74 mL |
| 10 mM | 10 mg | 5.37 mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution from 1 mg of this compound.
Materials:
-
This compound powder (1 mg)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to minimize contamination, especially for cell-based assays.
-
Weighing the Compound: If starting from a bulk powder, accurately weigh 1 mg of this compound. Commercial sources often provide the compound in pre-weighed vials.
-
Adding DMSO: Using a calibrated micropipette, add 537 µL of anhydrous/sterile DMSO to the vial containing 1 mg of this compound.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If dissolution is slow, gently warm the solution to 37°C for a short period and vortex again. Sonication in an ultrasonic bath can also be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Application Protocols
For in vitro experiments, the DMSO stock solution is typically diluted directly into the cell culture medium to the desired final concentration.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Perform a serial dilution of the DMSO stock in cell culture medium to minimize the final DMSO concentration. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cellular toxicity.
-
Add the diluted this compound to your cell cultures and gently mix.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
For animal studies, the DMSO stock solution is often formulated with other excipients to improve solubility and reduce toxicity upon administration.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Prepare a vehicle solution. A common formulation consists of DMSO, PEG300, Tween 80, and sterile water or saline. The exact ratios may need to be optimized for your specific application and animal model. A typical starting point could be a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
To prepare the final formulation, first add the required volume of the this compound DMSO stock to the PEG300 and mix well.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile water or saline and mix thoroughly.
-
The final formulation should be a clear, homogenous solution.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of thromboxane synthetase, a key enzyme in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a potent mediator of platelet aggregation and vasoconstriction.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Thromboxane B2 Assay Following Ro 22-3581 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a crucial role in various physiological and pathological processes. Due to its short half-life, its stable, inactive metabolite, Thromboxane B2 (TXB2), is commonly measured to assess TXA2 production. Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a selective and potent inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1] This document provides a detailed protocol for the treatment of biological samples with this compound and the subsequent quantification of TXB2 levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Thromboxane Synthesis Pathway.
Quantitative Data Summary
The inhibitory effect of this compound on thromboxane synthase is potent, with a reported IC50 value of 11 nM for thromboxane A2 synthase. The following table represents typical data from an in vitro experiment assessing the dose-dependent inhibition of Thromboxane B2 production in stimulated human platelets by this compound.
| This compound Concentration (nM) | Thromboxane B2 (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 1 | 1275 ± 110 | 15 |
| 10 | 780 ± 95 | 48 |
| 25 | 450 ± 60 | 70 |
| 50 | 225 ± 40 | 85 |
| 100 | 90 ± 25 | 94 |
| 500 | 45 ± 15 | 97 |
Experimental Protocols
This protocol is designed for an in vitro study using human platelets. However, it can be adapted for other biological samples such as whole blood, cell culture supernatants, or tissue homogenates.
Part 1: Treatment of Platelet-Rich Plasma (PRP) with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Platelet-Rich Plasma (PRP)
-
Collagen (platelet agonist)
-
Phosphate Buffered Saline (PBS)
-
Indomethacin (to prevent ex vivo TXB2 production)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in PBS to create working solutions of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
-
Platelet Preparation: Isolate PRP from fresh human blood collected in tubes containing an anticoagulant (e.g., ACD - acid-citrate-dextrose).
-
Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Platelet Stimulation: Induce platelet activation and subsequent thromboxane production by adding a platelet agonist, such as collagen (final concentration 2-5 µg/mL). Incubate for 5-10 minutes at 37°C.
-
Termination of Reaction and Sample Collection: Stop the reaction by adding a solution of indomethacin (final concentration ~10 µM) and immediately placing the samples on ice.
-
Sample Processing: Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to pellet the platelets. Collect the supernatant (platelet-poor plasma) for TXB2 analysis. Samples can be stored at -80°C until the assay is performed.
Part 2: Thromboxane B2 ELISA Protocol
This is a generalized competitive ELISA protocol. Refer to the specific manufacturer's instructions for the chosen ELISA kit for detailed reagent preparation and incubation times.
Materials:
-
Thromboxane B2 ELISA Kit (containing TXB2 standard, HRP-conjugated TXB2, anti-TXB2 antibody-coated plate, wash buffer, substrate, and stop solution)
-
Prepared samples (platelet-poor plasma)
-
Calibrator Diluent
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the TXB2 standard to create a standard curve. A typical range might be from 0 pg/mL to 2500 pg/mL.
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the anti-TXB2 antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated TXB2 to each well (except for the blank).
-
Incubate for the time specified in the kit instructions (typically 1-2 hours) at room temperature, allowing for competitive binding.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (usually 15-30 minutes) at room temperature, protected from light. A color change will develop.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of TXB2 in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations. The concentration of TXB2 in the samples is inversely proportional to the measured absorbance.
Experimental Workflow
Caption: Workflow for TXB2 Assay after this compound Treatment.
References
Application Notes and Protocols for Ro 22-3581 in Diabetic Nephropathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ro 22-3581, a selective thromboxane synthase inhibitor, in preclinical animal models of diabetic nephropathy. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive albuminuria and a decline in glomerular filtration rate.[1][2][3] Pathological changes include glomerular hypertrophy, thickening of the glomerular basement membrane, and mesangial matrix expansion, ultimately leading to glomerulosclerosis and tubulointerstitial fibrosis.[4][5][6] Thromboxane, a potent vasoconstrictor and platelet aggregator, has been implicated in the pathogenesis of glomerular injury in diabetes.[7] this compound, also known as 4'-(imidazol-1-yl)acetophenone, selectively inhibits thromboxane synthesis and has shown promise in mitigating renal damage in animal models of diabetic nephropathy.[7]
Mechanism of Action
In diabetic nephropathy, hyperglycemia contributes to increased production of thromboxane A2 (TXA2) in the glomeruli.[7] TXA2 can lead to vasoconstriction of glomerular arterioles, mesangial cell contraction, and increased intraglomerular pressure, contributing to hyperfiltration and albuminuria.[7][8] this compound acts by specifically inhibiting thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2. This selective inhibition reduces the levels of TXA2 without significantly affecting the production of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and cytoprotective effects.[7] By reducing TXA2 levels, this compound is hypothesized to ameliorate glomerular hyperfiltration, reduce albuminuria, and prevent the progression of renal structural damage.
Signaling Pathway of this compound in Diabetic Nephropathy
Caption: Mechanism of this compound in reducing albuminuria.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound (referred to as TXI in the study) in a streptozotocin-induced diabetic rat model over a period of 170 days.[7]
| Parameter | Normal Rats | Diabetic Rats (SDRs) | Diabetic Rats + this compound (TXI) |
| Urinary Thromboxane B2 (TXB2) Excretion | Normal | 3x Higher than Normal (at 125 & 170 days) | Prevented Rise |
| Urinary Albumin Excretion | Normal | 3x Higher than Normal (at 125 & 170 days) | Prevented Rise |
| Urinary Protein Excretion | Normal | Higher than Normal (at 170 days) | Prevented Rise |
| Inulin Clearance (CIn) | Normal | Significantly Higher (at 7 & 90 days), Not different (at 170 days) | Increased to levels higher than normal (at 170 days) |
| Fractional Albumin Clearance (CAIb) | Normal | Elevated | Prevented Rise |
| Blood Glucose | Normal | 200 to 400 mg/dl | No significant effect |
| Blood Pressure | Normal | Not specified | No significant effect |
Experimental Protocols
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
This is a widely used model for type 1 diabetes that mimics many of the features of human diabetic nephropathy.[1][9]
Materials:
-
Male Wistar rats (or other appropriate strain)[10]
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Insulin (long-acting)
-
Blood glucose monitoring system
Protocol:
-
Acclimate rats for at least one week before the experiment.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg) dissolved in cold citrate buffer.[9] A control group should receive an injection of the citrate buffer vehicle alone.
-
Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of diabetes. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.[11]
-
Administer a low dose of long-acting insulin to maintain moderate hyperglycemia (200-400 mg/dl) and prevent severe catabolism and mortality.[7]
-
House rats in metabolic cages to allow for accurate urine collection for the analysis of albumin, protein, and other biomarkers.
Administration of this compound
Materials:
-
This compound (4'-(imidazol-1-yl)acetophenone)
-
Appropriate vehicle for administration (e.g., mixed in powdered rat chow)
Protocol:
-
Based on the cited study, a dosage of 100 mg/kg/day of this compound is effective.[7]
-
The compound can be administered orally by incorporating it into the daily food ration. Ensure accurate calculation of the amount of drug to be mixed with the food based on the average daily food consumption of the rats.
-
Treatment should commence after the confirmation of diabetes and continue for the duration of the study (e.g., 170 days).[7]
-
A diabetic control group should receive the vehicle (placebo) in their food.
Key Experimental Assays
-
Urinary Albumin and Protein Excretion: Collect 24-hour urine samples at regular intervals throughout the study. Urinary albumin and total protein concentrations can be measured using standard ELISA or colorimetric assays.
-
Urinary Thromboxane B2 (TXB2) Excretion: TXB2 is a stable metabolite of TXA2. Its levels in urine can be quantified using a specific radioimmunoassay (RIA) or ELISA kit.
-
Glomerular Filtration Rate (GFR): GFR can be assessed by measuring the clearance of inulin (CIn).[7] This involves a continuous intravenous infusion of inulin and timed collection of blood and urine samples to determine inulin concentrations.
-
Histopathological Analysis: At the end of the study, euthanize the animals and perfuse the kidneys. A portion of the kidney tissue should be fixed in formalin, embedded in paraffin, and sectioned for staining with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Sirius red to evaluate glomerular and tubulointerstitial morphology and fibrosis.[10]
Experimental Workflow
Caption: Workflow for evaluating this compound in diabetic rats.
Conclusion
The available data strongly suggest that this compound, a selective thromboxane synthase inhibitor, effectively prevents the development of albuminuria and proteinuria in a rat model of diabetic nephropathy.[7] Its mechanism of action, centered on the reduction of thromboxane-mediated glomerular injury, presents a targeted therapeutic approach. The protocols outlined above provide a framework for further investigation into the efficacy and mechanisms of this compound and similar compounds for the treatment of diabetic kidney disease. Further studies could explore dose-response relationships, effects on different animal models of type 2 diabetes, and the impact on long-term renal fibrosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Diabetic nephropathy: landmark clinical trials and tribulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Animal models of spontaneous diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetic nephropathy: mechanisms of renal disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Suppression of urinary albumin excretion in diabetic rats by 4'(imidazol-1-yl) acetophenone, a selective inhibitor of thromboxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. europeanreview.org [europeanreview.org]
- 11. Control of diabetic nephropathy in male Wistar rats using ethanolic extract of Monodora myristica seeds and its biosynthesized selenium nanoparticles [explorationpub.com]
Application Notes and Protocols: Ro 22-3581 in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective small molecule inhibitor of thromboxane A2 synthase (TXAS), the terminal enzyme in the biosynthesis of thromboxane A2 (TXA2).[1][2][3] TXA2 is a highly unstable eicosanoid that plays a critical role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[4] By selectively inhibiting TXAS, this compound serves as a valuable pharmacological tool for investigating the role of thromboxane-mediated signaling pathways in cell culture models of cardiovascular disease, renal dysfunction, and metabolic disorders.[4] Its mechanism involves shunting the common precursor, prostaglandin H2 (PGH2), towards the production of other prostanoids like prostacyclin (PGI2), which often has opposing biological effects.
Chemical Properties:
Mechanism of Action
This compound exerts its biological effect by selectively inhibiting thromboxane A2 synthase. This enzyme is a member of the cytochrome P450 superfamily and is responsible for the isomerization of the prostaglandin endoperoxide PGH2 into TXA2. The imidazole group within the this compound structure is crucial for its high-affinity binding to the enzyme's active site, leading to potent and selective inhibition.[4] This blockade reduces the levels of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2), which is often measured to assess inhibitor activity. Consequently, the substrate PGH2 is redirected towards other synthases, potentially increasing the synthesis of vasodilatory and anti-aggregatory prostacyclin (PGI2).
References
Measuring the Effects of Ro 22-3581 on Platelet Aggregation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Ro 22-3581, a selective thromboxane synthetase inhibitor, on platelet aggregation. The following protocols are designed to deliver robust and reproducible data for researchers investigating the antiplatelet potential of this compound.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, leading to a cascade of events that culminates in the formation of a platelet plug.[1] Thromboxane A2 (TXA2), synthesized from arachidonic acid (AA) via the cyclooxygenase (COX) and thromboxane synthetase enzymes, is a potent platelet agonist and vasoconstrictor.[2]
This compound is a selective inhibitor of thromboxane synthetase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[3] By inhibiting this enzyme, this compound is expected to reduce TXA2 production and consequently inhibit platelet aggregation, particularly that induced by arachidonic acid.[3][4]
These protocols will detail two primary methods for assessing the effects of this compound:
-
Light Transmission Aggregometry (LTA): A functional assay to measure the extent of platelet aggregation in response to various agonists.[5][6]
-
Thromboxane B2 (TXB2) Immunoassay: A quantitative biochemical assay to directly measure the inhibition of TXA2 production.[7][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved and the general experimental workflow for assessing the effects of this compound.
References
- 1. The effect of arachidonic acid metabolism on intravascular platelet aggregation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | 10041-06-2 | Benchchem [benchchem.com]
- 4. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 8. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ro 22-3581 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3581, also known as 4'-(Imidazol-1-yl) acetophenone, is a selective inhibitor of thromboxane synthetase. This enzyme plays a crucial role in the biosynthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By inhibiting thromboxane synthetase, this compound reduces the levels of TXA2, making it a compound of interest in the research of cardiovascular and renal diseases.
These application notes provide detailed methodologies for the analytical detection of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantitative bioanalysis. While direct, validated methods for this compound are not widely published, this document outlines a comprehensive approach to method development and validation based on established principles of bioanalytical chemistry.
Signaling Pathway of Thromboxane Synthesis and Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound within the thromboxane synthesis pathway.
Caption: Thromboxane synthesis pathway and the inhibitory action of this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, and urine. The following sections detail a representative protocol for method development and sample analysis.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound in biological samples using LC-MS/MS.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Protocol 1: Quantification of this compound in Human Plasma
This protocol describes a method for the determination of this compound in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Parameters (Representative)
| Parameter | Suggested Value |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Parameters (Representative)
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined by infusion of the reference standard (e.g., precursor ion [M+H]+ to product ion) |
| MRM Transition (IS) | To be determined by infusion of the IS reference standard |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
5. Method Validation Parameters (Illustrative)
The following table presents typical acceptance criteria for a validated bioanalytical method.
| Parameter | Typical Acceptance Criteria | Illustrative Data Range for this compound Assay |
| Linearity (r²) | ≥ 0.99 | 1 - 1000 ng/mL |
| Accuracy (%) | Within ±15% of nominal concentration (±20% for LLOQ) | 85% - 115% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 15% |
| Recovery (%) | Consistent, precise, and reproducible | > 80% |
| LLOQ | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
Protocol 2: Quantification of this compound in Human Urine
This protocol provides a method for analyzing this compound in human urine, which may require a dilution step to minimize matrix effects.
1. Materials and Reagents
-
Same as Protocol 1, with the substitution of human urine for plasma.
2. Sample Preparation: Dilute-and-Shoot
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to pellet any precipitate.
-
To a clean tube, add 50 µL of the urine supernatant.
-
Add 450 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Add 10 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography and Mass Spectrometry Parameters
-
The LC-MS/MS parameters can be the same as or similar to those described in Protocol 1. Optimization may be required based on the different matrix.
4. Quantitative Data Summary (Illustrative)
The following tables summarize representative quantitative data that would be generated during the validation of the analytical methods for this compound in plasma and urine.
Table 1: Representative Calibration Curve Data for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 5 | 5.1 | 102.0 | 6.2 |
| 25 | 24.5 | 98.0 | 4.1 |
| 100 | 101.2 | 101.2 | 3.5 |
| 500 | 495.5 | 99.1 | 2.8 |
| 1000 (ULOQ) | 1005.0 | 100.5 | 2.1 |
Table 2: Representative Recovery and Matrix Effect Data for this compound in Human Urine
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low | 10 | 88.5 | 5.7 | 95.2 | 7.1 |
| Medium | 250 | 91.2 | 4.1 | 98.1 | 5.3 |
| High | 750 | 89.8 | 3.9 | 96.5 | 4.8 |
Conclusion
The protocols and data presented provide a comprehensive framework for the development and validation of analytical methods for the quantification of this compound in biological samples. While the specific parameters will require optimization in the laboratory, the outlined LC-MS/MS approach offers the necessary sensitivity and selectivity for pharmacokinetic and other drug development studies. Adherence to established bioanalytical method validation guidelines is essential to ensure the generation of reliable and reproducible data.
Ro 22-3581: A Research Tool for Investigating the Role of Thromboxane in Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2), a potent bioactive lipid derived from arachidonic acid, plays a critical role in a multitude of physiological and pathophysiological processes.[1] Its involvement in platelet aggregation, vasoconstriction, and cell proliferation has implicated it in the pathogenesis of various diseases, including cardiovascular disorders, diabetic complications, and cancer.[1] The unstable nature of TXA2, with a half-life of approximately 30 seconds in aqueous solution, necessitates the use of stable analogs and specific inhibitors for its study.[1]
Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a selective inhibitor of thromboxane synthetase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[2] This selectivity makes this compound an invaluable tool for elucidating the specific contributions of thromboxane to disease processes, distinguishing its effects from those of other prostanoids. These application notes provide detailed protocols and data for the use of this compound in studying the role of thromboxane in disease, with a focus on diabetic nephropathy, platelet aggregation, and hypertension.
Thromboxane A2 Signaling Pathway
The biological effects of TXA2 are mediated through its interaction with the G-protein coupled thromboxane receptor (TP), which exists in two isoforms, TPα and TPβ.[3] Activation of the TP receptor initiates a downstream signaling cascade, primarily through Gq and G13 proteins, leading to the activation of phospholipase C (PLC).[4] This results in an increase in intracellular calcium levels and the activation of protein kinase C, culminating in cellular responses such as platelet aggregation and smooth muscle contraction.
Application 1: Studying Diabetic Nephropathy in a Rat Model
Thromboxane has been implicated as a mediator in some models of glomerular injury. Studies have utilized this compound to investigate the role of thromboxane in the development of diabetic nephropathy.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound (referred to as TXI) on streptozotocin-induced diabetic rats (SDRs).
| Parameter | Normal Rats | Diabetic Rats (SDRs) | Diabetic Rats + this compound (100 mg/kg/day) |
| Urinary Thromboxane B2 (TXB2) Excretion (pg/min) | ~2 | > 6 | ~2 |
| Urinary Albumin Excretion (µ g/min ) | ~2 | > 6 | ~2 |
| Data adapted from a study on streptozotocin-induced diabetic rats. The values are approximations based on graphical data. |
Experimental Protocol: Induction of Diabetic Nephropathy and Treatment with this compound
This protocol describes the induction of diabetes in rats using streptozotocin (STZ) and subsequent long-term treatment with this compound to assess its effect on the progression of diabetic nephropathy.
Materials:
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Male Sprague-Dawley rats (8 weeks old, 250±20 g)
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Streptozotocin (STZ)
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Sodium citrate buffer (0.1 M, pH 4.5), cold
-
This compound
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Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
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Metabolic cages for urine collection
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Blood glucose monitoring system
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ELISA kits for urinary albumin and thromboxane B2 (TXB2)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to standard chow and water.
-
Induction of Diabetes:
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Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold sodium citrate buffer. A common dose is a single intraperitoneal injection of 55-65 mg/kg body weight.
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Inject the STZ solution intraperitoneally. The control group should receive an equivalent volume of the citrate buffer.
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Monitor blood glucose levels 72 hours post-injection. Rats with blood glucose levels >16.7 mmol/L (300 mg/dL) are considered diabetic.
-
-
Treatment with this compound:
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Divide the diabetic rats into two groups: a treatment group and a vehicle control group.
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Prepare a suspension of this compound in the vehicle. A dose of 100 mg/kg/day administered orally via gavage has been shown to be effective.
-
Administer this compound or the vehicle to the respective groups daily for the duration of the study (e.g., 170 days).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels regularly (e.g., weekly).
-
At specified time points (e.g., every 30-45 days), place the rats in metabolic cages for 24-hour urine collection.
-
Measure urine volume and store aliquots at -80°C for later analysis.
-
-
Biochemical Analysis:
-
Measure urinary albumin concentration using a rat-specific ELISA kit.
-
Measure urinary TXB2 concentration (a stable metabolite of TXA2) using an appropriate ELISA kit.
-
-
Data Analysis:
-
Calculate the total 24-hour excretion of albumin and TXB2.
-
Compare the results between the control, diabetic, and this compound-treated diabetic groups using appropriate statistical methods.
-
Application 2: In Vitro Platelet Aggregation Assays
This compound can be used to investigate the role of thromboxane in platelet aggregation induced by various agonists. By inhibiting thromboxane synthesis, researchers can determine the extent to which aggregation is dependent on this pathway.
Data Presentation
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
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Freshly drawn human whole blood
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3.2% or 3.8% sodium citrate anticoagulant
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This compound
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Solvent for this compound (e.g., DMSO)
-
Platelet agonists (e.g., arachidonic acid, collagen, ADP)
-
Platelet-poor plasma (PPP)
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Light transmission aggregometer and cuvettes with stir bars
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Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a separate tube.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Transfer the supernatant (PPP) to a separate tube. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Pipette PRP into aggregometer cuvettes with stir bars and allow it to equilibrate to 37°C for a few minutes.
-
Add a specific concentration of this compound or its vehicle to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Add the platelet agonist (e.g., arachidonic acid) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
The percentage of aggregation is calculated based on the change in light transmission.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the log concentration of the inhibitor.
-
Application 3: Investigating the Role of Thromboxane in Hypertension
This compound has been utilized in animal models of hypertension, such as spontaneously hypertensive rats (SHR), to explore the contribution of thromboxane to elevated blood pressure.
Data Presentation
Experimental Protocol: Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure for assessing the antihypertensive effects of this compound in SHRs.
Materials:
-
Spontaneously hypertensive rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats)
-
This compound
-
Vehicle for this compound
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the rats to the housing facility and the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Measure baseline blood pressure for several days to obtain stable readings.
-
-
Treatment Administration:
-
Randomly assign the SHRs to a treatment group and a vehicle control group. A normotensive control group should also be included.
-
Administer this compound or vehicle orally via gavage daily for the duration of the study (e.g., 4-8 weeks). A range of doses should be tested to establish a dose-response relationship.
-
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) throughout the treatment period.
-
-
Data Analysis:
-
Compare the blood pressure readings between the this compound-treated group, the vehicle-treated SHR group, and the normotensive control group.
-
Analyze the data for statistically significant differences to determine the effect of this compound on blood pressure.
-
Conclusion
This compound is a potent and selective thromboxane synthetase inhibitor that serves as a critical tool for dissecting the role of thromboxane A2 in various disease states. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of diabetic nephropathy, platelet function, and hypertension. Further investigation is warranted to fully elucidate the therapeutic potential of targeting the thromboxane pathway in these and other pathological conditions.
References
Troubleshooting & Optimization
Ro 22-3581 solubility and stability issues.
Technical Support Center: Ro 22-3581
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of this compound, a selective thromboxane (Tx) synthetase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO, and stock solutions of at least 10 mM can be prepared.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is greater than 27.9 µg/mL at a pH of 7.4.[1][2]
Q3: How should I store the solid compound and my stock solutions?
A3: The solid compound should be stored at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. For shorter durations, stock solutions can be stored below -20°C for several months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable at room temperature?
A4: this compound is considered stable at room temperature for shipping purposes.[3] However, for long-term storage, the recommended temperature is -20°C.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The aqueous solubility of this compound is limited. The final concentration in your aqueous experimental buffer may be too high. | Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit (>27.9 µg/mL at pH 7.4). Also, ensure the concentration of the organic solvent (e.g., DMSO) used to introduce the compound is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Difficulty dissolving the compound. | The compound may not be readily soluble at room temperature. | To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period. |
| Inconsistent experimental results. | This could be due to the degradation of the compound from improper storage or multiple freeze-thaw cycles. | Always store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use the stock solution within the recommended timeframe (1 month at -20°C, 6 months at -80°C). |
Data Summary
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | Soluble | |
| DMSO | 10 mM | |
| Aqueous Buffer (pH 7.4) | >27.9 µg/mL | [1][2] |
Stability and Storage Recommendations
| Condition | Duration | Reference |
| Solid Compound Storage | Long-term | |
| Stock Solution Storage (-20°C) | Up to 1 month | |
| Stock Solution Storage (-80°C) | Up to 6 months | |
| Shipping | Short-term | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound (MW: 186.21 g/mol ), DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 1.8621 mg of this compound and dissolve it in 1 mL of DMSO. Adjust quantities as needed.
-
Procedure: a. Weigh the required amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution until the compound is fully dissolved. d. If dissolution is slow, warm the tube to 37°C and sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of Thromboxane Synthase by this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | 10041-06-2 | Benchchem [benchchem.com]
- 2. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-咪唑-1苯乙酮 | thromboxane (Tx) synthetase inhibitor | CAS 10041-06-2 | this compound (4'-(Imidazol-1-yl) acetophenone) | 美国InvivoChem [invivochem.cn]
- 4. file.glpbio.com [file.glpbio.com]
Proper storage and handling of Ro 22-3581.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Ro 22-3581.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 4'-(Imidazol-1-yl) acetophenone, is a selective inhibitor of thromboxane (Tx) synthetase.[1] It is primarily used in research to investigate the role of thromboxanes in various physiological and pathological processes.
Q2: What are the primary applications of this compound in research?
A2: this compound is a valuable tool for studying the relationship between hyperinsulinemia and obesity. Its selective inhibition of thromboxane synthase allows for the investigation of pathways involving platelet aggregation and vasoconstriction.
Q3: What are the physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 10041-06-2 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol [1] |
| Appearance | Solid |
| Melting Point | 108-110 °C |
Proper Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Storage Conditions
To ensure the long-term stability of this compound, it is recommended to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid (as received) | -20°C[1] | Several months |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Some suppliers may ship the product at room temperature, which is acceptable for short durations.[1][2][3]
Handling Procedures
This compound should be handled in a laboratory setting by trained personnel. The following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye shields, and a dust mask.
-
Ventilation: Use the compound in a well-ventilated area to avoid inhalation of dust or aerosols.[4]
-
Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols: Preparation of Stock Solutions
The following protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. To aid dissolution, the tube can be warmed to 37°C and placed in an ultrasonic bath for a short period.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Solubility Data:
| Solvent | Concentration |
| DMSO | 10 mM |
| Aqueous Buffer (pH 7.4) | >27.9 µg/mL[5][6] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Insufficient mixing or low temperature. | Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] Ensure the DMSO is anhydrous. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify storage conditions. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility. | The aqueous solubility is limited.[5][6] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
Visual Guides
Experimental Workflow: Stock Solution Preparation
Caption: A step-by-step workflow for preparing this compound stock solutions.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree for resolving common solubility problems with this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | 10041-06-2 | Benchchem [benchchem.com]
- 6. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding repeated freeze-thaw cycles of Ro 22-3581 solutions.
This technical support center provides guidance on the proper handling and storage of Ro 22-3581 solutions to ensure compound integrity and experimental reproducibility. Repeated freeze-thaw cycles can compromise the stability of the compound, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A1: this compound, also known as 4'-(Imidazol-1-yl) acetophenone, is a selective thromboxane (Tx) synthetase inhibitor.[1] For optimal stability, it is recommended to store the solid compound and its solutions at -20°C.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: Why should repeated freeze-thaw cycles of this compound solutions be avoided?
A2: Repeatedly freezing and thawing solutions can lead to the degradation of the compound. This degradation can result from several factors, including the formation of ice crystals, pH shifts in the frozen state, and increased exposure to atmospheric moisture and oxygen upon thawing. For this compound, it is explicitly advised to prepare solutions in separate aliquots to prevent product failure caused by repeated freeze-thaw cycles.[1]
Q3: How many times can I safely freeze and thaw my this compound stock solution?
A3: Ideally, a stock solution should only be subjected to a single freeze-thaw cycle. It is strongly recommended to aliquot the stock solution into single-use volumes immediately after preparation. If repeated use of a stock vial is unavoidable, it is crucial to minimize the number of freeze-thaw cycles. While specific data for this compound is not publicly available, general guidelines for small molecules suggest that more than three to five cycles can introduce significant variability.
Q4: What is the best solvent for preparing this compound stock solutions?
A4: this compound is soluble in DMSO.[1] For complete dissolution, it may be necessary to warm the tube at 37°C and use an ultrasonic bath.[1]
Q5: What are the signs of this compound degradation in my solution?
A5: Visual signs of degradation can include changes in color, clarity, or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and to quantify the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to multiple freeze-thaw cycles. | Prepare fresh aliquots of your this compound stock solution from a new, solid sample. For future use, ensure that stock solutions are aliquoted into single-use vials to avoid repeated freeze-thaw cycles. |
| Precipitate observed in the this compound solution after thawing. | The compound may have come out of solution during the freezing process or degraded. | Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If the precipitate remains, it is best to discard the solution and prepare a fresh one. |
| Loss of compound activity in a biological assay. | The compound has likely degraded. | Confirm the integrity of your stock solution using an analytical method like HPLC if available. Otherwise, discard the current stock and prepare a new one from solid material. Implement a strict single-use aliquot policy for all future stock solutions. |
Quantitative Data on Freeze-Thaw Stability (Illustrative Example)
The following table presents hypothetical data from a stability study on a 10 mM solution of this compound in DMSO. This data is for illustrative purposes to demonstrate the potential impact of freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) | Observed Degradation Products (%) | Notes |
| 0 (Initial) | 99.8 | < 0.2 | Freshly prepared solution. |
| 1 | 99.7 | ~0.3 | Minimal change observed. |
| 3 | 98.5 | ~1.5 | Noticeable increase in a minor degradation peak. |
| 5 | 96.2 | ~3.8 | Significant degradation observed. |
| 10 | 89.1 | ~10.9 | Substantial loss of parent compound. |
Disclaimer: This is a hypothetical dataset and should not be considered as actual experimental results.
Experimental Protocols
Protocol for Preparing and Aliquoting this compound Stock Solutions
-
Preparation of Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C and vortex or sonicate until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately after preparation, dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Assessing the Stability of this compound After Freeze-Thaw Cycles
This protocol outlines a general method for evaluating the stability of this compound solutions subjected to repeated freeze-thaw cycles.
-
Sample Preparation: Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Initial Analysis (Cycle 0): Immediately after preparation, take an aliquot for HPLC analysis to establish the initial purity and concentration.
-
Freeze-Thaw Cycling:
-
Freeze the remaining stock solution at -20°C for at least 12 hours.
-
Thaw the solution at room temperature until it is completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, take an aliquot for HPLC analysis.
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of the parent compound remaining and the percentage of degradation products at each freeze-thaw interval.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Impact of handling practices on this compound solution stability.
References
Potential off-target effects of Ro 22-3581.
Welcome to the Technical Support Center for Ro 22-3581. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the accurate interpretation of your results.
Introduction to this compound
This compound, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase (TBXAS1). Its primary mechanism of action is the specific inhibition of the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction.[1][2][3][4] This selectivity is a critical feature, as it has been shown to suppress thromboxane B2 (a stable metabolite of TXA2) synthesis without significantly affecting the levels of prostacyclin (PGI2), another important prostanoid with opposing physiological effects.[1]
While this compound is recognized for its high selectivity, researchers may encounter unexpected results that could be misinterpreted as off-target effects. This guide provides a framework for troubleshooting such scenarios and confirming the on-target activity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Extensive literature searches have not revealed any specific, documented off-target activities for this compound. It is consistently reported as a selective inhibitor of thromboxane synthetase.[1][2][3][4] However, the absence of evidence is not evidence of absence. Like any small molecule, the potential for off-target interactions cannot be entirely excluded without comprehensive screening against a broad panel of receptors and enzymes.
Q2: My experimental results are not what I expected. Could this be due to an off-target effect?
A2: While possible, it is crucial to first rule out other experimental variables. Consider the following:
-
Compound Integrity and Concentration: Verify the purity, stability, and concentration of your this compound stock.
-
On-Target Effect Confirmation: Have you confirmed that this compound is inhibiting thromboxane synthesis in your experimental system? Measuring the levels of thromboxane B2 (TXB2), the stable downstream metabolite of TXA2, is a critical validation step.
-
Experimental Model Specifics: The cellular context, expression levels of thromboxane synthase and its associated receptors, and the presence of compensatory pathways can all influence the observed phenotype.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any confounding effects on your assay.
Q3: What is the primary signaling pathway affected by this compound?
A3: this compound directly inhibits thromboxane A2 synthase, which is a key enzyme in the arachidonic acid cascade. This pathway is responsible for the production of various prostanoids that regulate numerous physiological processes. By inhibiting this enzyme, this compound reduces the production of thromboxane A2.
Troubleshooting Guide
This guide provides a structured approach to investigate unexpected experimental outcomes when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| No effect on platelet aggregation or vasoconstriction. | 1. Inactive compound.2. Insufficient concentration.3. Low or absent thromboxane synthase expression in the model system. | 1. Verify compound identity and purity (e.g., via mass spectrometry).2. Perform a dose-response curve to ensure an effective concentration is used.3. Confirm the expression of TBXAS1 in your cells or tissue. |
| Unexpected cellular phenotype (e.g., changes in cell proliferation, apoptosis). | 1. Downstream consequences of thromboxane inhibition in your specific model.2. Potential, uncharacterized off-target effect.3. Experimental artifact. | 1. Measure TXB2 levels to confirm on-target activity.2. Attempt to rescue the phenotype by adding exogenous TXA2 or a stable analog.3. Use a structurally unrelated thromboxane synthase inhibitor to see if the phenotype is recapitulated. |
| Variability between experiments. | 1. Inconsistent compound dosing.2. Differences in cell culture conditions (e.g., passage number, confluency).3. Instability of this compound in experimental media. | 1. Prepare fresh dilutions of the compound for each experiment from a validated stock.2. Standardize all experimental parameters.3. Assess the stability of this compound under your specific experimental conditions over time. |
Experimental Protocols
To ensure robust and reproducible results, it is critical to validate the on-target activity of this compound in your experimental setup.
Protocol 1: Measurement of Thromboxane B2 (TXB2) Production
This protocol describes a general method to quantify the inhibition of thromboxane synthesis by measuring its stable metabolite, TXB2, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., platelets, macrophages, or cell lines expressing TBXAS1) to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
-
Stimulation:
-
Stimulate the cells with an agonist that induces thromboxane production (e.g., arachidonic acid, collagen, or lipopolysaccharide).
-
Incubate for a sufficient period to allow for TXA2 production and its conversion to TXB2 (e.g., 15-30 minutes).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
TXB2 ELISA:
-
Perform the TXB2 ELISA according to the manufacturer's instructions. This typically involves competitive binding between the TXB2 in the sample and a labeled TXB2 conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided TXB2 standards.
-
Calculate the concentration of TXB2 in each sample based on the standard curve.
-
Determine the IC50 value of this compound for TXB2 inhibition by plotting the percentage of inhibition against the log concentration of the compound.
-
This technical support guide is intended to provide a foundational understanding and practical assistance for researchers working with this compound. Given its high selectivity, a thorough confirmation of on-target activity is the most critical first step in troubleshooting any unexpected experimental results.
References
Optimizing the synthesis of Ro 22-3581 for higher yield.
Technical Support Center: Synthesis Optimization
This guide provides a generalized framework for optimizing a common and relevant synthetic transformation: the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern organic synthesis, particularly in pharmaceutical and drug development for creating carbon-carbon bonds.[3][4] The principles and troubleshooting strategies outlined here can serve as a robust template for researchers to adapt to their specific synthetic challenges, including the potential synthesis of compounds like Ro 22-3581 which involves the coupling of an imidazole ring to a phenyl ring.
Troubleshooting Guides & FAQs: Suzuki-Miyaura Coupling
This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
-
Q1: My Suzuki coupling reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this? A1: Low or nonexistent yield is a frequent challenge in Suzuki coupling.[5] The root cause often lies in the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A methodical troubleshooting approach is crucial.[5] Key areas to investigate include:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade, especially through protodeboronation. It is recommended to use fresh or recently purified boronic acids. For greater stability, consider using boronic esters (like pinacol esters) or potassium trifluoroborate salts.[5][6]
-
Organic Halide Reactivity: The efficiency of the oxidative addition step depends on the halide's identity, with a general reactivity order of I > Br > OTf >> Cl.[5] Couplings with aryl chlorides often demand more active, specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands.[5]
-
-
Catalyst and Ligand Activity:
-
Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[5] It is essential to store and handle all catalyst components under an inert atmosphere.
-
Common phosphine ligands, such as triphenylphosphine, can oxidize to their corresponding oxides, which may hinder the catalytic cycle.[5]
-
-
Solvent and Base Purity:
-
Issue 2: Presence of Significant Side Products
-
Q2: My reaction shows significant formation of homocoupling products from the boronic acid. How can I minimize this? A2: Boronic acid homocoupling is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[5][7] To mitigate this:
-
Ensure rigorous degassing of the reaction mixture to eliminate oxygen.[5][6]
-
Using a Pd(0) catalyst source directly can help, as it avoids potential issues with the incomplete reduction of Pd(II) precatalysts.[4][5]
-
Consider using a slight excess of the organic halide relative to the boronic acid.[5]
-
-
Q3: I am observing dehalogenation of my electrophile. What are the likely causes and solutions? A3: Dehalogenation can be promoted by certain bases or solvents (especially alcohols) and may be worsened by impurities.[5] To address this:
Frequently Asked Questions (FAQs)
-
Q4: Is it necessary to use anhydrous solvents for Suzuki coupling reactions? A4: Not always. Many Suzuki coupling protocols are performed in solvent systems that include water.[5] Water can be beneficial as it helps dissolve commonly used inorganic bases (e.g., K₂CO₃, K₃PO₄).[5] However, for substrates that are particularly sensitive to protodeboronation, minimizing water or using anhydrous conditions may be necessary.[5][6]
-
Q5: My boronic acid has poor solubility in the chosen solvent. What are my options? A5: Poor solubility can hinder the reaction.[8] You can try:
-
Screening different solvents or solvent mixtures.
-
Slightly increasing the reaction temperature to improve solubility.
-
If applicable, modifying the boronic acid to a more soluble form, such as a boronic ester.
-
-
Q6: How critical is the choice of ligand? A6: The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity.[4][6] Bulky, electron-rich phosphine ligands are often used to enhance the rate of oxidative addition, especially for less reactive aryl chlorides.[5] The choice of ligand can significantly impact the reaction's success, and screening different ligands is a common optimization strategy.
Data Presentation
The following tables summarize representative data for Suzuki coupling, illustrating the influence of different reaction parameters on product yield.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 95 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 16 | 92 |
Table 2: Optimization of Reaction Parameters
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Base | K₂CO₃ | 82 | K₃PO₄ | 95 | Cs₂CO₃ | 93 |
| Solvent | Toluene/H₂O | 82 | Dioxane/H₂O | 95 | DMF | 88 |
| Temperature | 80°C | 75 | 100°C | 95 | 120°C | 91 (with some decomposition) |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, and base.[3]
-
Add the solvent to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes. This is critical to remove oxygen which can deactivate the catalyst.[3][6]
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Below are diagrams illustrating key aspects of the Suzuki-Miyaura coupling reaction, created using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: A troubleshooting decision tree for low-yield Suzuki reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ro 22-3581 experiments.
Welcome to the technical support resource for Ro 22-3581. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound between different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors.[1][2] this compound is a selective thromboxane synthetase inhibitor, and its apparent potency can be influenced by:
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Compound Stability and Solubility: this compound is soluble in DMSO but has limited aqueous solubility.[3] Ensure your stock solution is fully dissolved before preparing dilutions. We recommend preparing fresh dilutions for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
Cell Line Specifics: Different cell lines can have varying levels of expression of the target enzyme, thromboxane synthetase, or different metabolic rates, leading to different sensitivities to the inhibitor.[1][4][5]
-
Assay Conditions: The duration of compound incubation can significantly impact the calculated IC50 value.[2] Longer incubation times may reveal slow-onset effects or allow for compound degradation, altering the outcome. Ensure that cell density, serum concentration, and incubation times are kept consistent across all experiments.
Q2: Our in vivo results with this compound are not correlating with our in vitro data. Why might this be happening?
A2: A disconnect between in vitro potency and in vivo efficacy is a frequent challenge in drug development. For this compound, potential reasons include:
-
Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo determines its exposure at the target tissue. Poor bioavailability, rapid metabolism, or inefficient distribution to the target site can lead to lower-than-expected efficacy.
-
Metabolism: this compound may be metabolized into less active or inactive forms in vivo, a factor not present in simple in vitro cell culture models.
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Target Engagement: While this compound inhibits thromboxane synthetase, the downstream physiological effects in vivo are part of a complex biological system with compensatory pathways that may not be active in a simplified in vitro setting. Studies in spontaneously hypertensive rats have shown its ability to attenuate hypertension, demonstrating in vivo activity under specific conditions.
Q3: this compound appears to be precipitating in our cell culture medium. How can we improve its solubility?
A3: Precipitation in aqueous media is a known issue for compounds with low water solubility.[3] To address this:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent toxicity while maintaining compound solubility. Run a vehicle control with the same DMSO concentration.
-
Use a Surfactant or Carrier: For in vivo studies or challenging in vitro assays, consider using a formulation agent like Tween® 80 or a cyclodextrin to improve solubility. However, these should be carefully tested for their own biological effects.
-
Gentle Warming and Sonication: To aid in dissolving the compound when making stock solutions, you can gently warm the tube to 37°C and use a bath sonicator for a short period.
Illustrative Data: Variability in this compound Potency
The following table presents illustrative IC50 values to demonstrate typical variability observed across different human cell lines and incubation times. Note: These are representative data for demonstration purposes and may not reflect actual experimental results.
| Cell Line | Assay Type | Incubation Time | Illustrative IC50 (µM) |
| A549 (Lung Carcinoma) | Cell Viability (MTT) | 48 hours | 15.2 |
| A549 (Lung Carcinoma) | Cell Viability (MTT) | 72 hours | 8.5 |
| HT-29 (Colon Adenocarcinoma) | Cell Viability (MTT) | 48 hours | 22.8 |
| HT-29 (Colon Adenocarcinoma) | Cell Viability (MTT) | 72 hours | 14.1 |
| HUVEC (Endothelial Cells) | Thromboxane B2 ELISA | 24 hours | 0.95 |
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a standardized method for assessing the effect of this compound on the viability of adherent cells.
1. Materials:
-
This compound (Stock solution: 10 mM in DMSO)
-
Adherent cell line of choice (e.g., A549)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
2. Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log-concentration of this compound.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations
Signaling Pathway
References
Ro 22-3581 interaction with other lab reagents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ro 22-3581, a selective thromboxane synthetase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its chemical name 4'-(Imidazol-1-yl) acetophenone, is a selective inhibitor of the enzyme thromboxane synthetase.[1][2] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[2][3] This selective inhibition makes it a valuable tool for studying the roles of thromboxane in various physiological and pathological processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should be prepared fresh and can be stored at -20°C for several months.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] The compound is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] It is also slightly soluble in chloroform and methanol.[5] For aqueous solutions, one study reported a solubility of >27.9 µg/mL in a buffer at pH 7.4.[2] To enhance the solubility of this compound, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Guide 1: Low or No Inhibitory Activity in Biochemical Assays
Issue: You are observing lower than expected or no inhibition of thromboxane synthetase activity in your in vitro assay.
Caption: Logical workflow for troubleshooting low activity of this compound in biochemical assays.
-
Step 1: Verify Compound Integrity and Concentration.
-
Action: Confirm the purity of your this compound lot using an appropriate analytical method. Prepare a fresh stock solution in high-quality, anhydrous DMSO.
-
Rationale: Degradation of the compound or inaccuracies in concentration can lead to diminished activity.
-
-
Step 2: Optimize Assay Conditions.
-
Action: Ensure your assay buffer is within the optimal pH range for thromboxane synthetase activity. The reaction temperature should also be optimized, typically around 37°C.
-
Rationale: Enzyme activity and inhibitor binding are highly dependent on pH and temperature.
-
-
Step 3: Check Enzyme and Substrate Concentrations.
-
Action: Use the lowest concentration of thromboxane synthetase that provides a robust signal. The substrate (PGH2) concentration should ideally be at or below its Km value for the enzyme.
-
Rationale: High concentrations of the enzyme can require higher inhibitor concentrations to achieve significant inhibition. As this compound is a competitive inhibitor, high substrate concentrations can outcompete the inhibitor for binding to the enzyme.
-
-
Step 4: Assess Pre-incubation Time.
-
Action: Vary the pre-incubation time of the enzyme with this compound before adding the substrate.
-
Rationale: Some inhibitors require a longer incubation period to reach binding equilibrium with the enzyme.
-
-
Step 5: Rule out Assay Interference.
-
Action: Run control experiments with this compound in the absence of the enzyme to check for any direct effect on your detection method (e.g., fluorescence quenching or absorbance).
-
Rationale: The compound itself might interfere with the assay readout, leading to inaccurate results.
-
Guide 2: Inconsistent Results in Cell-Based Assays
Issue: You are observing high variability in the inhibitory effect of this compound on thromboxane production in your cell-based experiments.
-
Problem: Cell Health and Density
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment.
-
-
Problem: Incomplete Dissolution of this compound
-
Solution: When diluting the DMSO stock of this compound into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to prepare working solutions immediately before use.
-
-
Problem: Interaction with Serum Proteins
-
Solution: If your cell culture medium contains serum, consider that this compound may bind to serum albumin (like BSA), reducing its effective free concentration. You may need to either perform the assay in serum-free media (if possible for a short duration) or increase the concentration of this compound and determine its effective concentration empirically.
-
-
Problem: Stability in Cell Culture Media
Experimental Protocols
Protocol 1: In Vitro Thromboxane Synthetase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on thromboxane synthetase.
Materials:
-
This compound
-
Human thromboxane synthetase (microsomal preparation)
-
Prostaglandin H2 (PGH2) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thromboxane B2 (TXB2) EIA Kit
-
DMSO
-
Microplate reader
Caption: General workflow for an in vitro thromboxane synthetase inhibition assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the human thromboxane synthetase preparation in cold assay buffer to the desired working concentration.
-
Pre-incubation: In a microplate, add the diluted enzyme and an equal volume of the this compound dilutions (or vehicle control). Incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to each well.
-
Reaction Incubation: Incubate the reaction mixture for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin, or by acidification).
-
Quantify Thromboxane B2 (TXB2) Production: Since TXA2 is highly unstable, its production is measured by quantifying its stable metabolite, TXB2. Use a commercial TXB2 EIA kit to measure the concentration of TXB2 in each well according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cell-Based Thromboxane B2 Production Assay
This protocol describes a method to measure the effect of this compound on thromboxane production in a cellular context, such as in platelets or other relevant cell types.
Materials:
-
This compound
-
Cell line of interest (e.g., human platelets, U937 cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), if required
-
Stimulating agent (e.g., arachidonic acid, collagen, or calcium ionophore A23187)
-
Thromboxane B2 (TXB2) EIA Kit
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture and Plating: Culture the cells according to standard protocols. Plate the cells at a suitable density in a multi-well plate and allow them to adhere (if applicable).
-
Compound Treatment: Prepare working solutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Pre-incubation: Incubate the cells with this compound for a specified period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Cell Stimulation: Add the stimulating agent to each well to induce thromboxane production.
-
Incubation: Incubate the stimulated cells for an appropriate time (e.g., 30 minutes to 1 hour) at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantify TXB2 Production: Use a commercial TXB2 EIA kit to measure the concentration of TXB2 in the collected supernatants.
-
Data Analysis: Determine the effect of this compound on stimulated TXB2 production and calculate the IC₅₀ value.
Data Presentation
| Property | Value | Source(s) |
| Molecular Weight | 186.21 g/mol | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| CAS Number | 10041-06-2 | [1] |
| Solubility | ||
| DMSO | Soluble | [1] |
| Chloroform | Slightly Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
| Aqueous (pH 7.4) | >27.9 µg/mL | [2] |
| Storage (Solid) | -20°C (up to 1 month), -80°C (up to 6 months) | [1] |
| Storage (Stock Solution) | -20°C (several months) | [4] |
| Incompatible With | Strong acids/alkalis, strong oxidizing/reducing agents |
Signaling Pathway
Caption: The inhibitory effect of this compound on the thromboxane synthesis pathway.
References
- 1. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Investigating CYP3A4 Inhibition by Imidazole-Based Compounds
Disclaimer: Initial literature searches did not identify Ro 22-3581 as a known inhibitor of CYP3A4. The following technical support guide has been created for a hypothetical imidazole-based inhibitor, hereafter referred to as IC-1 (Imidazole Compound 1) , to demonstrate the required format and provide a relevant resource for researchers working with similar compounds that inhibit Cytochrome P450 3A4.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the inhibitory effects of novel compounds on CYP3A4, a critical enzyme in drug metabolism.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which imidazole-containing compounds like IC-1 might inhibit CYP3A4?
A1: Imidazole-containing compounds can inhibit CYP enzymes, including CYP3A4, through the coordination of one of the imidazole nitrogen atoms to the heme iron atom in the enzyme's active site. This binding can be either reversible (competitive) or, in some cases, can lead to mechanism-based inhibition where a reactive metabolite forms an irreversible covalent bond with the enzyme.[4]
Q2: What is the difference between direct inhibition and time-dependent inhibition (TDI)?
A2:
-
Direct Inhibition: This is a reversible process where the inhibitor binds to the enzyme and reduces its activity. The effect is immediate and depends on the concentrations of the inhibitor and substrate. This is typically characterized by an IC50 value.[5]
-
Time-Dependent Inhibition (TDI): This is an irreversible or quasi-irreversible process where the inhibitor, often after being metabolized by the CYP enzyme itself, forms a covalent bond or a stable complex with the enzyme.[4] This leads to a progressive loss of enzyme function over time. TDI is a significant concern in drug development as its effects can persist even after the inhibitor has been cleared from circulation, requiring the synthesis of new enzyme to restore function.[4]
Q3: How do I interpret the IC50 value for my compound?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of your compound that reduces the activity of the CYP3A4 enzyme by 50%.[5] A lower IC50 value indicates a more potent inhibitor. However, the clinical relevance of an IC50 value must be considered in the context of the expected in vivo plasma concentrations of the drug.[5] Potent inhibition (low IC50) is generally an unfavorable characteristic for a drug candidate.[5]
Q4: My IC50 value for IC-1 seems to differ when using recombinant CYP3A4 (e.g., Supersomes) versus human liver microsomes (HLM). Why?
A4: Discrepancies between these two systems are common and can be attributed to several factors:
-
Presence of Other Enzymes: HLM contain a full complement of P450 enzymes, which might metabolize your test compound, reducing its effective concentration and leading to a higher apparent IC50 value.[6]
-
Substrate Differences: The specific probe substrates used in each assay can influence the determined IC50 value. Some inhibitors show substrate-dependent differences in their potency.[6]
-
Non-specific Binding: The lipid composition of HLM is more complex than that of recombinant systems, which can lead to different levels of non-specific binding of the test compound, affecting the unbound concentration available to inhibit the enzyme.
Q5: What is an "IC50 shift" assay and what does it tell me?
A5: An IC50 shift assay is a common method to screen for time-dependent inhibition. It involves comparing the IC50 value of a compound with and without a pre-incubation period (typically 30 minutes) in the presence of NADPH.[7] If the compound is a time-dependent inhibitor, pre-incubation allows it to be metabolized to a reactive species that inactivates the enzyme. This results in a lower IC50 value (a "shift" to the left on a dose-response curve) compared to the condition without pre-incubation. A fold shift greater than a defined threshold (often 1.5 to 2) is considered indicative of TDI.[4]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my IC50 assay.
| Potential Cause | Troubleshooting Step |
| Poor Solubility of IC-1 | Confirm the solubility of IC-1 in the final assay buffer. The presence of precipitated compound will lead to inconsistent concentrations. Consider using a lower starting concentration or a different solvent (ensure final solvent concentration is low, e.g., <0.5%). |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting for viscous solutions like microsomal preparations. Ensure thorough mixing at each step, especially after adding the compound or substrate. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, especially for short incubation times. Staggering the addition of the stopping reagent can help ensure uniform incubation across the plate. |
| Edge Effects on Plate | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
Issue 2: My positive control inhibitor (e.g., Ketoconazole) is not showing the expected potency.
| Potential Cause | Troubleshooting Step |
| Degraded NADPH | NADPH is unstable in solution. Prepare it fresh immediately before use and keep it on ice. |
| Loss of Microsomal Activity | Ensure human liver microsomes (HLM) have not undergone excessive freeze-thaw cycles. Aliquot HLM upon receipt and store at -80°C. Thaw on ice immediately before use. |
| Incorrect Substrate Concentration | The assay is sensitive to the probe substrate concentration, which should ideally be at or near its Km value for the enzyme. Verify the substrate concentration and ensure the stock solution is not degraded.[8] |
| Improperly Prepared Control | Check the dilution calculations and preparation of the ketoconazole stock and working solutions. Ensure the stock has not degraded. |
Issue 3: I am not seeing a clear dose-response curve; the data is flat or erratic.
| Potential Cause | Troubleshooting Step |
| Concentration Range is Incorrect | The selected concentration range for IC-1 may be too high (causing 100% inhibition across all points) or too low (causing no inhibition). Perform a wider range-finding experiment (e.g., using 10-fold serial dilutions from 100 µM down to 1 nM). |
| Compound Instability | The test compound may be unstable in the incubation buffer. Assess the stability of IC-1 under the assay conditions by incubating it for the duration of the experiment and measuring its concentration by LC-MS/MS. |
| Cytotoxicity (in cell-based assays) | If using hepatocytes, high concentrations of the compound may be causing cell death, leading to a loss of enzyme activity that is not related to specific inhibition. Perform a cytotoxicity assay in parallel.[9] |
| Non-specific Binding | The compound may be binding extensively to the plasticware or the microsomal protein, reducing the effective concentration. Including a small amount of bovine serum albumin (BSA) in the buffer (if compatible with the assay) or using low-binding plates may help. It may be necessary to measure and correct for microsomal binding.[9] |
Data Presentation
Table 1: Hypothetical IC50 Values for IC-1 Against Major CYP Isoforms
| CYP Isoform | Probe Substrate | IC-1 IC50 (µM) | Positive Control | Control IC50 (µM) |
| CYP3A4 | Midazolam | 0.85 | Ketoconazole | 0.04 |
| CYP1A2 | Phenacetin | > 50 | Furafylline | 2.5 |
| CYP2C9 | Diclofenac | 22.5 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 15.7 | Ticlopidine | 1.1 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.05 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Time-Dependent Inhibition (TDI) Parameters for IC-1 against CYP3A4
| Parameter | Value | Description |
| IC50 (0 min pre-incubation) | 0.9 µM | Inhibitory potency without pre-incubation. |
| IC50 (30 min pre-incubation) | 0.2 µM | Inhibitory potency after a 30-min pre-incubation with NADPH. |
| IC50 Fold Shift | 4.5 | Ratio of IC50 (-NADPH pre-incubation) / IC50 (+NADPH pre-incubation). A value >2 suggests TDI.[4] |
| k_inact | 0.05 min⁻¹ | The maximal rate of enzyme inactivation. |
| K_I | 1.2 µM | The concentration of inhibitor that gives half the maximal rate of inactivation. |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Direct CYP3A4 Inhibition Assay (IC50 Determination)
This protocol is designed to determine the concentration of IC-1 that causes 50% inhibition of CYP3A4 activity in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
IC-1 (test inhibitor) and Ketoconazole (positive control inhibitor)
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system (or NADPH, prepared fresh)
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Acetonitrile with internal standard (e.g., Deuterated Diazepam) for reaction termination
-
96-well incubation plate and analytical plate
Procedure:
-
Prepare Solutions: Prepare serial dilutions of IC-1 and ketoconazole in buffer. Prepare working solutions of HLM, midazolam, and NADPH.
-
Pre-incubation (Inhibitor + Enzyme):
-
To each well of the incubation plate, add 178 µL of a mixture containing phosphate buffer and HLM (final concentration ~20 µg/mL).
-
Add 2 µL of the appropriate inhibitor dilution (IC-1 or ketoconazole) or vehicle (for 0% inhibition control).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of a pre-warmed solution containing midazolam (final concentration at its Km, e.g., 2-5 µM) and the NADPH regenerating system. The final incubation volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined linear time (e.g., 5-10 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well analytical plate.
-
Analyze the formation of the metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percent of remaining enzyme activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Time-Dependent Inhibition (TDI) IC50 Shift Assay
This protocol determines if IC-1 inactivates CYP3A4 in a time- and NADPH-dependent manner.[7]
Procedure: This assay is run in parallel under three conditions:
-
Condition A: 0-minute pre-incubation with NADPH.
-
Condition B: 30-minute pre-incubation without NADPH.
-
Condition C: 30-minute pre-incubation with NADPH.
-
Primary Incubation (Inactivation Step):
-
Prepare three separate incubation plates corresponding to Conditions A, B, and C.
-
Add HLM (a higher concentration may be needed, e.g., 0.5-1 mg/mL) and serial dilutions of IC-1 to each plate.
-
For Condition C , add NADPH. For Condition B , add buffer instead of NADPH.
-
Incubate plates for 30 minutes at 37°C. (For Condition A , proceed immediately to the next step).
-
-
Secondary Incubation (Activity Measurement):
-
After the primary incubation, dilute an aliquot from each well (e.g., 10-fold dilution) into a new plate containing the probe substrate (midazolam) and NADPH. This step initiates the activity measurement and reduces the inhibitor concentration to minimize reversible inhibition.
-
Incubate for a short, linear time (e.g., 5 minutes) at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction and process the samples as described in Protocol 1.
-
-
Data Interpretation:
-
Calculate the IC50 value for each condition.
-
A significant shift (e.g., >2-fold decrease) between the IC50 from Condition B and Condition C indicates time-dependent inhibition.[4]
-
Mandatory Visualizations
Caption: Workflow for Direct CYP3A4 Inhibition (IC50) Assay.
Caption: Workflow for Time-Dependent Inhibition (IC50 Shift) Assay.
Caption: Decision logic for evaluating in vitro CYP3A4 inhibition results.
References
- 1. bioivt.com [bioivt.com]
- 2. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 3. Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. certara.com [certara.com]
Technical Support Center: Minimizing Variability in Thromboxane B2 Measurements
Welcome to the Technical Support Center for Thromboxane B2 (TXB2) measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in TXB2 measurements?
A1: The primary source of variability often lies in the pre-analytical phase.[1] This includes sample collection, handling, and storage procedures.[2][3] Thromboxane A2 (TXA2), the precursor to TXB2, is rapidly synthesized by activated platelets and has a very short half-life of about 30 seconds.[2] Any platelet activation during sample collection or processing can lead to artificially elevated TXB2 levels, which is a stable but inactive metabolite of TXA2.[2][4] Therefore, meticulous control over pre-analytical variables is critical for accurate and reproducible results.
Q2: Which anticoagulant should I use for plasma collection?
A2: For plasma collection, EDTA is generally recommended over citrate.[2][3] Studies have shown that TXB2 concentrations can increase significantly in plasma from citrate-anticoagulated blood, even with storage, indicating ongoing platelet activation.[2][3] In contrast, EDTA samples show a slight reduction in TXB2 concentration over time.[2][3] For serum, no anticoagulant is used, but immediate processing is crucial.
Q3: Why is it important to add a cyclooxygenase (COX) inhibitor to my samples?
A3: Adding a COX inhibitor, such as indomethacin, immediately after sample collection is crucial to prevent the ex vivo formation of TXA2 by platelets, which would otherwise lead to falsely elevated TXB2 levels.[2][5] This is especially important for plasma and serum samples where platelet activation can occur during the collection and clotting process.[2][6]
Q4: What are the optimal storage conditions for my samples?
A4: Proper storage is critical for TXB2 stability. For short-term storage, clotted blood samples for serum analysis are stable at 4°C for up to 48 hours before processing.[7][8] For long-term storage, serum samples are stable at -40°C for up to 10 years.[7][8] After 15 years of storage at this temperature, a significant decrease in TXB2 levels has been observed.[7][8] Plasma samples should be frozen at ≤ -20°C immediately after collection and centrifugation.[6][9] It is important to avoid repeated freeze-thaw cycles.[6][9]
Q5: Should I measure TXB2 in serum, plasma, or urine?
A5: The choice of sample matrix depends on the research question.
-
Serum: Measurement of serum TXB2 (sTXB2) reflects the maximal capacity of platelets to produce TXA2 upon activation (e.g., by thrombin during clotting) and is a validated biomarker for the pharmacodynamics of low-dose aspirin.[7][10]
-
Plasma: Plasma TXB2 levels are thought to reflect the circulating levels of TXB2 in vivo. However, due to the high risk of platelet activation during venipuncture, obtaining an accurate measurement of systemic TXB2 in plasma is challenging.[7]
-
Urine: Measuring urinary metabolites of TXB2, such as 11-dehydrothromboxane B2, provides a non-invasive way to assess systemic TXA2 production over time.[10][11]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure all samples are collected and processed using a standardized protocol. Minimize the time between collection, centrifugation, and freezing.[2][3] |
| Platelet activation during collection | Use a clean, atraumatic venipuncture technique.[2] Avoid prolonged tourniquet application.[12] |
| Inadequate mixing of samples | Gently invert tubes after collection to ensure proper mixing with anticoagulants and inhibitors. Thaw frozen samples completely and mix gently before analysis.[9] |
| Pipetting errors | Calibrate pipettes regularly. When preparing dilutions, ensure thorough mixing at each step.[13] Use reverse pipetting for viscous samples. |
| Edge effects in ELISA plate | Avoid using the outer wells of the microplate if edge effects are suspected. Ensure uniform temperature across the plate during incubation. |
Issue 2: Unexpectedly High or Low TXB2 Values
| Potential Cause | Troubleshooting Step |
| Ex vivo TXB2 formation | Add a COX inhibitor (e.g., indomethacin) to collection tubes immediately after blood draw to a final concentration of approximately 10-15 µM.[5][6] |
| Improper sample storage | Review storage duration and temperature. TXB2 levels can increase if samples are left at room temperature for extended periods before processing.[2] Long-term storage beyond 10 years at -40°C can lead to decreased levels.[7][8] |
| Incorrect sample dilution | Ensure samples are diluted within the linear range of the standard curve. Perform a dilution series for new sample types.[5][6] |
| Interference from other substances | Grossly hemolyzed or lipemic samples may interfere with the assay and should be avoided.[6][9] Certain medications, like NSAIDs, can also impact TXB2 levels.[14] |
| Assay procedural errors | Double-check all incubation times and temperatures. Ensure complete washing of ELISA plates to remove unbound reagents.[15] |
Quantitative Data Summary
Table 1: Impact of Storage Time and Temperature on TXB2 Stability in Plasma
| Anticoagulant | Storage Temperature | Storage Duration | Change in TXB2 Concentration | Reference |
| Citrate | Room Temperature | 120 minutes | ~400% increase | [2][3] |
| Citrate + Indomethacin | Room Temperature | 120 minutes | ~200% increase | [2][3] |
| EDTA | Room Temperature | 120 minutes | ~10% reduction | [2][3] |
Table 2: Long-Term Stability of Serum TXB2 at -40°C
| Storage Duration | Median % of Reference Measurement | Interquartile Range (%) | Reference |
| < 1 year | 104% | 95% - 112% | [7] |
| 5 years | 104% | 95% - 114% | [7] |
| 10 years | 101% | 87% - 108% | [7] |
| 15 years | 87% | 74% - 109% | [7] |
Experimental Protocols
Protocol 1: Serum TXB2 Measurement by ELISA
-
Sample Collection:
-
Collect venous blood into a plain tube (no anticoagulant) or a serum separator tube.[6]
-
To inhibit ex vivo TXB2 formation, a COX inhibitor like indomethacin can be added.
-
-
Clotting and Centrifugation:
-
Serum Collection and Storage:
-
ELISA Procedure (General Steps):
-
Bring all reagents and samples to room temperature before use.[6]
-
Prepare standards and sample dilutions as per the kit manufacturer's instructions. A minimum 2-fold dilution is often required.[6]
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated TXB2 and the primary antibody (for competitive assays).
-
Incubate as specified in the kit protocol (e.g., 2 hours at room temperature with shaking).[5]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[5]
-
Add the substrate solution and incubate for the recommended time (e.g., 30 minutes), protected from light.[6]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[5]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.[5]
-
Calculate the TXB2 concentration of the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the dilution factor.
-
Protocol 2: Plasma TXB2 Measurement by LC-MS/MS
-
Sample Collection:
-
Collect venous blood into a tube containing EDTA as an anticoagulant.[9]
-
Immediately add a COX inhibitor (e.g., indomethacin) to prevent ex vivo TXB2 formation.
-
-
Centrifugation and Plasma Collection:
-
Centrifuge the blood at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9]
-
Carefully transfer the plasma supernatant to a clean tube.
-
-
Sample Preparation and Extraction:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Create a calibration curve using known concentrations of TXB2 standards.
-
Determine the concentration of TXB2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Thromboxane A2 Biosynthesis Pathway.
Caption: General Workflow for TXB2 Measurement.
Caption: Troubleshooting Logic Flowchart.
References
- 1. The effect of selected pre-analytical phase variables on plasma thromboxane A₂ measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane B2 - Wikipedia [en.wikipedia.org]
- 5. arborassays.com [arborassays.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicatt.unicatt.it [publicatt.unicatt.it]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 11. Changes in plasma and urinary 11-dehydrothromboxane B2 in healthy subjects produced by oral CS-518, a novel thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn0.scrvt.com [cdn0.scrvt.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Confirmation of Reported Aspirin Use in Community Studies: Utility of Serum Thromboxane B2 Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Thromboxane Synthase Inhibitors Ro 22-3581 and Ozagrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent thromboxane A2 synthase inhibitors, Ro 22-3581 and ozagrel. By examining their mechanisms of action, in vitro and in vivo pharmacological data, and relevant experimental protocols, this document aims to offer a clear and objective resource for researchers in the fields of pharmacology and drug development.
Mechanism of Action: Targeting Thromboxane A2 Synthesis
Both this compound and ozagrel are selective inhibitors of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade. By blocking this enzyme, they prevent the conversion of prostaglandin H2 (PGH2) into TXA2. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation; its inhibition leads to reduced platelet aggregation and vasodilation, which are therapeutic goals in various cardiovascular and thrombotic diseases.
The inhibition of TXA2 synthase can also lead to an increase in the production of other prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This redirection of the prostaglandin pathway may contribute to the overall therapeutic effects of these inhibitors.
digraph "Thromboxane Synthesis Pathway Inhibition" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Signaling Pathway of Thromboxane A2 Synthesis and Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#5F6368"];
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"];
TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#FBBC05", fontcolor="#202124"];
Platelet_Aggregation [label="Platelet Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vasoconstriction [label="Vasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
COX [label="Cyclooxygenase (COX)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
TXA2_Synthase [label="Thromboxane A2 Synthase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Inhibitors [label="this compound or Ozagrel", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PGI2 [label="Prostacyclin (PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PGI2_Synthase [label="Prostacyclin Synthase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibit_Aggregation [label="Inhibition of\nPlatelet Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Arachidonic_Acid -> COX;
COX -> PGH2;
PGH2 -> TXA2_Synthase;
TXA2_Synthase -> TXA2;
TXA2 -> Platelet_Aggregation;
TXA2 -> Vasoconstriction;
Inhibitors -> TXA2_Synthase [arrowhead=tee, color="#EA4335"];
PGH2 -> PGI2_Synthase;
PGI2_Synthase -> PGI2;
PGI2 -> Vasodilation;
PGI2 -> Inhibit_Aggregation;
}
Caption: Thromboxane Synthase Inhibition Assay Workflow
Protocol Summary:
-
Enzyme Preparation: Platelet microsomes, a rich source of thromboxane synthase, are prepared from platelet-rich plasma by sonication and ultracentrifugation.
-
Incubation: The microsomal preparation is pre-incubated with varying concentrations of the inhibitor (this compound or ozagrel) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation period, the reaction is terminated.
-
Quantification: The amount of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of TXB2 formation is calculated.
Arachidonic Acid-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by arachidonic acid.
Caption: Platelet Aggregation Assay Workflow
Protocol Summary:
-
Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.
-
Incubation: PRP is incubated with various concentrations of the test compound (this compound or ozagrel) at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer, and a baseline light transmission is established. Arachidonic acid is then added to induce platelet aggregation. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation). The IC50 value is determined as the concentration of the inhibitor that reduces the maximal aggregation by 50%.
Rat Femoral Vein Thrombosis Model (Endothelial Injury)
This in vivo model assesses the antithrombotic efficacy of a compound by inducing thrombus formation in a rat femoral vein.
Protocol Summary:
-
Animal Preparation: Male Wistar rats are anesthetized. The femoral vein is surgically exposed and isolated.
-
Drug Administration: The test compound (e.g., ozagrel) is administered orally (p.o.) or intravenously (i.v.) at various doses prior to thrombus induction.
-
Thrombus Induction: A standardized endothelial injury is induced. A common method involves the application of a filter paper saturated with a ferric chloride (FeCl3) solution to the adventitial surface of the vein for a specific duration.
-
Thrombus Evaluation: After a set period, the thrombosed segment of the vein is excised and the thrombus is isolated and weighed.
-
ID50/ED50 Calculation: The dose of the compound that reduces the thrombus weight by 50% (ID50 for oral administration, ED50 for intravenous administration) is calculated.
Conclusion
Both this compound and ozagrel are highly potent inhibitors of thromboxane A2 synthase in vitro. The available data suggests a comparable level of target engagement at the enzymatic level. Ozagrel has been more extensively characterized in publicly available literature, with established efficacy in both in vitro platelet aggregation assays and in vivo thrombosis models. While in vivo data for this compound demonstrates its ability to inhibit thromboxane production, further comparative studies, particularly in standardized in vivo thrombosis models, would be beneficial for a more direct and comprehensive comparison of their overall antithrombotic efficacy. Researchers are encouraged to consider the specific experimental context and desired pharmacological profile when selecting between these two valuable research tools.
Selectivity of Ro 22-3581 for thromboxane synthase over cyclooxygenase.
For researchers, scientists, and drug development professionals, Ro 22-3581 (also known as 4'-(Imidazol-1-yl) acetophenone) presents a compelling profile as a highly selective inhibitor of thromboxane synthase over cyclooxygenase (COX) enzymes. This selectivity is crucial for therapeutic applications where the specific modulation of thromboxane A2 (TXA2) production is desired without affecting the biosynthesis of prostaglandins, which are critical for various physiological functions.
This guide provides a comparative analysis of this compound's inhibitory activity, supported by available experimental data and detailed methodologies for assessing its selectivity.
Quantitative Comparison of Inhibitory Activity
The selectivity of a compound is best understood by comparing its 50% inhibitory concentration (IC50) against its primary target and off-targets. While extensive quantitative data for this compound's effect on cyclooxygenase is limited in publicly available literature, its high potency against thromboxane synthase is well-documented.
| Compound | Target Enzyme | IC50 |
| This compound | Thromboxane A2 Synthase (TXAS) | 11 nM[1] |
| This compound | Cyclooxygenase (COX) | No significant inhibition reported |
Qualitative studies have consistently demonstrated that this compound does not inhibit the production of prostaglandins, which are synthesized by cyclooxygenase enzymes. This indicates a high degree of selectivity for thromboxane synthase.
Signaling Pathway of Arachidonic Acid Metabolism
To understand the specific action of this compound, it is essential to visualize its place within the arachidonic acid cascade. The following diagram illustrates the enzymatic pathways leading to the production of thromboxanes and prostaglandins. This compound specifically targets thromboxane synthase, thereby blocking the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).
Arachidonic Acid Metabolism and the Site of Action of this compound.
Experimental Protocols
To assess the selectivity of compounds like this compound, distinct assays are required to measure the activity of thromboxane synthase and cyclooxygenase independently.
Thromboxane Synthase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against thromboxane synthase.
Objective: To measure the inhibition of thromboxane A2 (measured as its stable metabolite, thromboxane B2) production from its precursor, prostaglandin H2, by thromboxane synthase in the presence of an inhibitor.
Materials:
-
Purified thromboxane synthase
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Terminating solution (e.g., a solution of a stable thromboxane analog and a reducing agent)
-
Enzyme immunoassay (EIA) kit for thromboxane B2 (TXB2)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction vessel, combine the assay buffer and the test compound solution (or vehicle control).
-
Add the purified thromboxane synthase to the reaction vessel and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding the terminating solution.
-
Quantify the amount of TXB2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of a test compound on the activity of cyclooxygenase (COX-1 or COX-2).
Objective: To measure the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by a cyclooxygenase enzyme in the presence of an inhibitor.
Materials:
-
Purified cyclooxygenase enzyme (COX-1 or COX-2)
-
Arachidonic acid substrate
-
Test compound (e.g., this compound) dissolved in an appropriate solvent
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing necessary co-factors like hematin and glutathione)
-
Terminating solution (e.g., a solution containing a non-steroidal anti-inflammatory drug to stop the reaction)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction vessel, combine the assay buffer and the test compound solution (or vehicle control).
-
Add the purified cyclooxygenase enzyme and pre-incubate.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specific duration at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by adding the terminating solution.
-
Measure the concentration of PGE2 produced using a competitive EIA kit following the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of an inhibitor against thromboxane synthase and cyclooxygenase.
General workflow for determining the selectivity of an inhibitor.
References
A Comparative Guide to Thromboxane B2 Inhibition: Validating the Efficacy of Ro 22-3581
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 22-3581 and other prominent thromboxane inhibitors, focusing on their efficacy in reducing thromboxane B2 (TxB2) production. The experimental data presented herein is intended to assist researchers in evaluating the utility of this compound for their specific applications.
Introduction to Thromboxane Inhibition
Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases. Due to its instability, its stable, inactive metabolite, thromboxane B2 (TxB2), is commonly measured to assess TxA2 production. Inhibition of the thromboxane pathway is a key therapeutic strategy in the management of various cardiovascular disorders. This guide focuses on this compound, a selective thromboxane synthase inhibitor, and compares its activity with other agents that target the thromboxane pathway, including cyclooxygenase (COX) inhibitors and other thromboxane synthase inhibitors.
Comparative Analysis of Thromboxane B2 Inhibitors
The inhibitory activities of this compound and other selected compounds against thromboxane production are summarized below. It is important to note that the experimental conditions under which these values were determined may vary, affecting direct comparability.
Quantitative Comparison of Inhibitory Potency
| Compound | Target Enzyme | IC50 Value | Test System |
| This compound | Thromboxane A2 Synthase | 11 nM | - |
| Aspirin | Cyclooxygenase (COX) | 0.84 µM | Whole blood |
| Dazoxiben | Thromboxane Synthase | 765 µM | Whole blood |
| DT-TX 30 | Thromboxane Synthase & TxA2 Receptor | 8.54 µM | Whole blood |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.
Semi-Quantitative and In Vivo Inhibition Data
| Compound | Dosage/Concentration | Observed Effect on Thromboxane B2 | Species/System |
| Dazmegrel (UK-38,485) | 200 mg | 96 ± 2% maximal inhibition of serum TxB2[1] | Human |
| Ridogrel | 10 µM | Significant reduction in TxB2 release[2] | Biopsies |
| Picotamide | 0.5 mmol/L | Inhibition of TxB2 production[3] | Human platelets |
| Aspirin | 120 mg | 94 ± 1% maximal inhibition of serum TxB2[1] | Human |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the thromboxane B2 production pathway and a typical experimental workflow for evaluating inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thromboxane B2 inhibition. Below are representative protocols for in vitro and in vivo studies.
In Vitro Thromboxane B2 Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory effect of a compound on thromboxane B2 production in platelets.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. Incubation with Inhibitor:
-
Pre-incubate the PRP with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
3. Stimulation of Thromboxane B2 Production:
-
Induce platelet aggregation and subsequent TxB2 production by adding an agonist such as arachidonic acid or collagen.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.
4. Termination of Reaction and Sample Preparation:
-
Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) or by placing the samples on ice.
-
Centrifuge the samples at a high speed (e.g., 12,000 x g) for 5 minutes to obtain platelet-free plasma.
5. Measurement of Thromboxane B2:
-
Quantify the concentration of TxB2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Construct a standard curve and calculate the TxB2 concentrations in the samples.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
In Vivo Assessment of Thromboxane B2 Inhibition
This protocol describes a general method for evaluating the in vivo efficacy of a thromboxane inhibitor in an animal model.
1. Animal Model and Dosing:
-
Utilize a suitable animal model (e.g., rats or rabbits).
-
Administer the test inhibitor (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage, intravenous injection).
2. Sample Collection:
-
At various time points after dosing, collect blood samples. For serum TxB2 measurement, allow the blood to clot at 37°C for a standardized time (e.g., 60 minutes) before centrifugation to separate the serum.[4]
-
Alternatively, collect urine samples over a specified period to measure urinary TxB2 metabolites, which reflect systemic thromboxane production.[5]
3. Sample Processing and Analysis:
-
For serum samples, store them at -80°C until analysis.
-
For urine samples, measure the creatinine concentration to normalize the metabolite levels.
-
Quantify TxB2 in serum or its metabolites in urine using ELISA or mass spectrometry.
4. Data Analysis:
-
Compare the TxB2 levels in the treated group with the control group to determine the percentage of inhibition.
-
Evaluate the time course of inhibition to understand the pharmacodynamics of the compound.
Conclusion
This compound demonstrates potent and selective inhibition of thromboxane synthase, a key enzyme in the production of thromboxane A2. The provided data and protocols offer a framework for researchers to validate its inhibitory effect on thromboxane B2 production and to compare its performance against other thromboxane inhibitors. The high potency of this compound suggests its potential as a valuable tool in research and drug development for conditions where thromboxane-mediated pathways are implicated.
References
- 1. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ridogrel, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of picotamide on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
Ro 22-3581: A Comparative Analysis of its Cross-Reactivity with Prostaglandin Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective thromboxane synthase inhibitor, Ro 22-3581, and its interaction with other prostaglandin pathways. The primary focus is to delineate its selectivity and explore the phenomenon of substrate redirection as a key aspect of its cross-reactivity. This document synthesizes available experimental data to offer an objective performance assessment for research and drug development applications.
Overview of Prostaglandin Synthesis and this compound's Primary Action
Prostaglandins are a group of bioactive lipid compounds derived from arachidonic acid. The synthesis is initiated by cyclooxygenase (COX) enzymes (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 serves as a common substrate for various terminal synthases, each leading to the production of a specific prostanoid with distinct biological functions. These include thromboxane A2 (TXA2), prostacyclin (PGI2), prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).
This compound is a potent and selective inhibitor of thromboxane synthase (TXAS), the enzyme responsible for converting PGH2 to TXA2.[1][2][3][4][5] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[6][7] By selectively blocking TXAS, this compound effectively reduces the production of TXA2.
Cross-Reactivity Profile of this compound
The primary mechanism of this compound's interaction with other prostaglandin pathways is not through direct inhibition of other prostaglandin synthases, but rather through the redirection of the PGH2 substrate.[7][8][9] When TXAS is inhibited, the accumulated PGH2 can be utilized by other constitutively active synthases, leading to an increased production of other prostanoids.
Data Presentation:
Table 1: Selectivity of this compound for Thromboxane Synthase
| Target Enzyme | IC50 | Compound | Notes |
| Thromboxane Synthase | Information on a specific IC50 value for this compound is not readily available in the provided search results. However, it is consistently described as a selective inhibitor.[1][2][3][4][5] | This compound | Primarily acts on this enzyme. |
Table 2: Effects of Thromboxane Synthase Inhibition on Other Prostaglandin Pathways (Substrate Redirection)
| Prostaglandin Pathway | Observed Effect of TXAS Inhibition | Notes |
| Prostacyclin (PGI2) Pathway | Increased PGI2 synthesis.[7] | PGH2 is shunted to prostacyclin synthase. PGI2 is a vasodilator and inhibitor of platelet aggregation. |
| Prostaglandin D2 (PGD2) Pathway | Increased PGD2 synthesis.[7][8] | PGH2 is utilized by PGD2 synthase. PGD2 has complex roles in inflammation and allergic responses. |
| Prostaglandin E2 (PGE2) Pathway | Increased PGE2 synthesis.[8] | PGH2 is converted by PGE2 synthase. PGE2 is involved in inflammation, pain, and fever. |
| Prostaglandin F2α (PGF2α) Pathway | Increased PGF2α synthesis.[8] | PGH2 is metabolized by PGF2α synthase. PGF2α is involved in smooth muscle contraction. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Thromboxane Synthase Inhibition Assay
This assay is designed to determine the inhibitory potential of a compound on the activity of thromboxane synthase.
Objective: To measure the IC50 value of this compound for thromboxane synthase.
Materials:
-
Purified thromboxane synthase
-
Prostaglandin H2 (PGH2) substrate
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Terminating agent (e.g., citric acid or stannous chloride)
-
Enzyme immunoassay (EIA) kit for thromboxane B2 (TXB2), the stable metabolite of TXA2.
Procedure:
-
A reaction mixture is prepared containing the assay buffer and purified thromboxane synthase.
-
Varying concentrations of this compound are added to the reaction mixture and pre-incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the PGH2 substrate.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated by the addition of a stopping agent.
-
The concentration of the stable TXA2 metabolite, TXB2, is quantified using a specific EIA kit.[10][11][12]
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Prostaglandin Profile Analysis in Response to Thromboxane Synthase Inhibition
This experiment aims to quantify the redirection of PGH2 metabolism towards other prostaglandin pathways following the inhibition of thromboxane synthase.
Objective: To measure the levels of PGI2, PGD2, and PGE2 produced in the presence of this compound.
Materials:
-
Cell culture model (e.g., human platelets, endothelial cells) or purified enzyme systems.
-
Arachidonic acid or PGH2 as substrate.
-
This compound.
-
Cell culture medium or appropriate buffer.
-
Enzyme immunoassay (EIA) kits for 6-keto-PGF1α (stable metabolite of PGI2), PGD2, and PGE2.[13][14][15]
-
Liquid chromatography-mass spectrometry (LC-MS) for broader prostanoid profiling.
Procedure:
-
Cells are cultured to an appropriate confluency.
-
The cells are treated with a fixed concentration of this compound (typically at or above its IC50 for TXAS).
-
Prostaglandin synthesis is stimulated by the addition of arachidonic acid or PGH2.
-
After a defined incubation period, the cell supernatant or reaction mixture is collected.
-
The concentrations of 6-keto-PGF1α, PGD2, and PGE2 are measured using specific EIA kits.
-
Alternatively, a more comprehensive analysis can be performed using LC-MS to quantify a wider range of prostanoids.
-
The results are compared to a control group without the inhibitor to determine the fold-increase in the production of other prostaglandins.
Mandatory Visualizations
Prostaglandin Synthesis Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound MedChemExpress [chembk.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmacologyeducation.org [pharmacologyeducation.org]
- 7. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane synthase inhibition causes re-direction of prostaglandin endoperoxides to prostaglandin D2 during collagen stimulated aggregation of human platelet rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin endoperoxides modulate the response to thromboxane synthase inhibition during coronary thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interscienceinstitute.com [interscienceinstitute.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Ro 22-3581: A Comparative Guide to its In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Ro 22-3581, a selective thromboxane synthase inhibitor, across various animal models of disease. The information presented is intended to support research and drug development efforts by offering a clear overview of the compound's performance, supported by experimental data.
Executive Summary
This compound (4'-(Imidazol-1-yl) acetophenone) has been investigated for its therapeutic potential in several preclinical models, primarily targeting conditions where thromboxane A2 (TXA2) is implicated as a key pathological mediator. This guide focuses on its efficacy in models of hypertension, acute renal failure, and obesity. While showing promise in attenuating the development of hypertension in spontaneously hypertensive rats, its efficacy in a model of acute renal failure was not observed. In models of obesity, this compound has been shown to reduce weight gain and normalize hyperinsulinemia. This guide will delve into the quantitative data from these studies, detail the experimental protocols, and provide a comparative perspective against other therapeutic alternatives.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the key quantitative data from in vivo studies of this compound in different animal models.
Table 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control Group (Olive Oil) | This compound (100 mg/kg/day, s.c.) | % Change vs. Control |
| Systolic Blood Pressure (mmHg) at 8 weeks | 156.6 ± 4.5 | 140.6 ± 3.2 | ↓ 10.2% |
| Systolic Blood Pressure (mmHg) at 10 weeks | 184.8 ± 4.6 | 155.3 ± 3.7 | ↓ 16.0% |
| Serum Thromboxane B2 (TxB2) Suppression (at 3 hours) | - | - | ↓ 89.1% |
| Serum Thromboxane B2 (TxB2) Suppression (at 24 hours) | - | - | ↓ 41.2% |
Data sourced from Uderman et al., Prostaglandins, 1982.
Table 2: Efficacy of this compound in Glycerol-Induced Acute Renal Failure in Rats
| Parameter | Glycerol-Induced ARF + Vehicle | Glycerol-Induced ARF + this compound | Observation |
| Renal Function | Severely Impaired | No significant improvement | Despite significant inhibition of thromboxane synthesis, the functional and morphologic disturbances induced by glycerol were unaltered. |
| Renal Blood Flow | Markedly Reduced | Not significantly improved | - |
| Glomerular Filtration Rate (GFR) | Markedly Reduced | Not significantly improved | - |
Observations based on Watson et al., Am J Kidney Dis, 1986. Specific quantitative data on renal parameters from this study were not available in the public domain.
Table 3: Efficacy of this compound in Genetically Obese (Zucker) and Diet-Induced Obese Rats
| Parameter | Obese Control | This compound | Observation |
| Body Weight Gain | Increased | Decreased weight gain or weight loss | This compound led to a reduction in the rate of body weight gain. |
| Hyperinsulinemia | Present | Normalized | The compound was effective in reducing elevated plasma insulin levels. |
| Food Intake | Hyperphagic | Partially independent suppression | The effect on weight was not solely due to a reduction in food intake. |
Observations based on Triscari et al., International Journal of Obesity, 1987. Specific quantitative data on body weight, food intake, and insulin levels from this study were not available in the public domain.
Comparison with Other Alternatives
Direct head-to-head comparative studies of this compound with other drugs in the same animal models are limited. However, we can draw comparisons based on the known efficacy of other agents in similar models.
-
Hypertension: In the context of the spontaneously hypertensive rat (SHR) model, Angiotensin-Converting Enzyme (ACE) inhibitors like captopril are a standard treatment. Studies have shown that captopril can significantly reduce blood pressure in SHRs. While this compound demonstrated a notable reduction in blood pressure, a direct comparison of the magnitude of effect with captopril from the available data is not possible. Other thromboxane synthase inhibitors have also been studied in hypertension models, with some showing efficacy, suggesting a class effect, although potency and side-effect profiles may vary.
-
Acute Renal Failure: In the glycerol-induced acute renal failure model, various therapeutic strategies have been explored. The lack of efficacy of this compound in this model suggests that thromboxane synthesis inhibition alone may not be sufficient to mitigate the complex pathophysiology of this condition, which involves myoglobin toxicity, renal vasoconstriction, and inflammation.
-
Obesity: For the treatment of obesity in Zucker rats, a variety of pharmacological agents have been investigated. The mechanism of this compound, focusing on the normalization of hyperinsulinemia, presents an interesting approach. Other compounds, such as the once-marketed anti-obesity drug sibutramine , have also shown efficacy in reducing body weight in this model, primarily through central mechanisms affecting appetite. A direct comparison of the metabolic benefits of this compound with other classes of anti-obesity agents would require further investigation.
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Male spontaneously hypertensive rats (SHR).
-
Treatment: this compound was administered daily via subcutaneous injection at a dose of 100 mg/kg, suspended in olive oil. The control group received olive oil alone.
-
Duration: Treatment was initiated at 4 weeks of age and continued until 10 weeks of age.
-
Parameters Measured: Systolic blood pressure was measured weekly. Serum thromboxane B2 (a stable metabolite of TXA2) levels were determined to confirm the inhibitory effect of the compound.
Glycerol-Induced Acute Renal Failure Model
-
Animals: Male rats.
-
Induction of Renal Failure: Acute renal failure was induced by a single intramuscular injection of 50% glycerol.
-
Treatment: this compound was administered to a group of rats following the induction of renal failure.
-
Parameters Measured: Renal function was assessed by measuring parameters such as renal blood flow and glomerular filtration rate. Kidney tissue was also examined for morphological changes.
Obese Rat Models (Genetically Obese Zucker and Diet-Induced Obesity)
-
Animals: Genetically obese male Zucker rats (fa/fa) and rats made obese through a high-fat diet.
-
Treatment: this compound was administered to the obese rats.
-
Parameters Measured: Body weight, food intake, and plasma insulin levels were monitored throughout the study.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study in SHR
Caption: Experimental workflow in spontaneously hypertensive rats.
Reproducibility of Ro 22-3581's Antihypertensive Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of the antihypertensive effects of Ro 22-3581, a selective thromboxane synthetase inhibitor. Its performance is compared with that of Captopril, a well-established angiotensin-converting enzyme (ACE) inhibitor, in the context of the spontaneously hypertensive rat (SHR) model, a widely used animal model for human essential hypertension.[1][2] This guide includes detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway to aid in the objective assessment of these compounds.
Comparative Analysis of Antihypertensive Effects
The following tables summarize the effects of this compound and Captopril on systolic blood pressure (SBP) in spontaneously hypertensive rats (SHR). The data is extracted from studies employing similar animal models, providing a basis for comparing the antihypertensive efficacy of these two compounds.
Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Age (weeks) | Systolic Blood Pressure (mmHg) |
| This compound (100 mg/kg/day) | 8 | 140.6 ± 3.2 |
| Control (Olive Oil) | 8 | 156.6 ± 4.5 |
| This compound (100 mg/kg/day) | 10 | 155.3 ± 3.7 |
| Control (Olive Oil) | 10 | 184.8 ± 4.6 |
Data from Uderman et al., 1982[3]
Table 2: Effects of Captopril on Mean Arterial and Systolic Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Age (weeks) | Mean Arterial Pressure (mmHg) | Systolic Blood Pressure (mmHg) |
| Captopril | 23 | 100 ± 1 | - |
| Control (Water) | 23 | 157 ± 3 | - |
| Captopril | 10 (after 3 weeks treatment) | - | 152.5 ± 2.8 |
| Control | 10 | - | 201.7 ± 6.5 |
Data from Morton et al., 1995 and Sarr et al., 2022[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
This compound Study Protocol
-
Animal Model: Male spontaneously hypertensive rats (SHR).[3]
-
Treatment: Daily subcutaneous injections of either this compound (100 mg/kg) suspended in olive oil or olive oil alone (control group).[3]
-
Duration: Treatment was administered from 4 to 10 weeks of age.[3]
-
Blood Pressure Measurement: Systolic blood pressure was measured weekly using the tail-cuff method.[3] To ensure accuracy, the rats were warmed to induce vasodilation of the tail artery before measurement. The reported values are the average of at least three separate readings.
-
Biochemical Analysis: Serum thromboxane B2 (TxB2) concentrations were measured to confirm the inhibitory effect of this compound on thromboxane synthesis.[3]
Captopril Study Protocols
-
Animal Model: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[4][6][7]
-
Treatment Administration:
-
Oral Gavage: Captopril administered in distilled water.[6]
-
Drinking Water: Captopril solution provided as the sole source of drinking water (0.5 mg/mL or 250 mg/kg/day).[4][6][7]
-
Intracerebroventricular Infusion: Captopril delivered via osmotic minipump (1.25 µg/hr) for chronic brain renin-angiotensin system blockade.[8]
-
-
Treatment Duration: Varied across studies, ranging from 3 weeks to several months, with treatment initiated at different ages (e.g., from 4 weeks or in adulthood).[4][5]
-
Blood Pressure Measurement:
-
Hormonal and Biochemical Analysis: Measurement of plasma corticosterone, vasopressin, plasma renin activity, aldosterone, norepinephrine, and epinephrine to assess the broader physiological effects of Captopril.[8]
Signaling Pathway
The following diagram illustrates the signaling pathway of Thromboxane A2 in vascular smooth muscle cells, which is the target of this compound.
Caption: Thromboxane A2 signaling pathway leading to vasoconstriction.
Discussion on Reproducibility
The available data for this compound is primarily from a single, well-detailed study. This study demonstrates a clear and statistically significant effect of this compound in attenuating the development of hypertension in SHR.[3] However, the lack of multiple independent studies makes a direct assessment of the reproducibility of its effects challenging.
In contrast, the antihypertensive effects of Captopril in SHR have been documented in numerous studies over several decades.[4][5][6][7][8][9] The consistent finding across these studies, employing varied methodologies (oral gavage, medicated drinking water, different treatment durations, and blood pressure measurement techniques), is a significant reduction in blood pressure. This extensive body of literature provides strong evidence for the high reproducibility of Captopril's antihypertensive effects in this animal model.
While the singular study on this compound provides a solid foundation, further research with varying experimental designs would be necessary to establish the reproducibility of its antihypertensive effects with the same level of confidence as that for a well-established drug like Captopril. Researchers should consider the existing data as a promising but preliminary indication of this compound's efficacy, warranting further investigation to confirm its consistency and robustness.
References
- 1. inotiv.com [inotiv.com]
- 2. criver.com [criver.com]
- 3. Attenuation of the development of hypertension in spontaneously hypertensive rats by the thromboxane synthetase inhibitor, 4'-(imidazol-1-yl) acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Captopril and the response to stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure after captopril withdrawal from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazole-Based Thromboxane A2 Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Ro 22-3581 and other prominent imidazole-based inhibitors of Thromboxane A2 (TXA2) Synthase. The information presented is intended to assist researchers in selecting appropriate chemical tools and to inform drug development professionals on the landscape of this important class of inhibitors.
Introduction to Thromboxane A2 Synthase Inhibition
Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid.[1] Synthesized by the enzyme Thromboxane A2 Synthase (TXAS), it plays a critical role in hemostasis by promoting platelet aggregation and causing vasoconstriction.[2][3] Consequently, excessive TXA2 production is implicated in the pathophysiology of thrombotic diseases, including myocardial infarction and stroke. Selective inhibition of TXAS is a key therapeutic strategy to mitigate these effects. The imidazole scaffold has proven to be a highly effective pharmacophore for designing potent and selective TXAS inhibitors.[4][5] These agents block the conversion of the prostaglandin endoperoxide PGH2 into TXA2, thereby reducing its pro-thrombotic and vasoconstrictive effects.[4][6] This guide focuses on a head-to-head comparison of this compound against other well-characterized imidazole-based TXAS inhibitors like Ozagrel and Dazoxiben.
Quantitative Performance Comparison
The inhibitory potency of these compounds is a critical metric for their evaluation. The following table summarizes key quantitative data from in vitro and in vivo studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, which are noted where available.
| Compound | Common Name(s) | IC50 / ID50 Value | Assay Conditions |
| This compound | 4'-(Imidazol-1-yl) acetophenone | 11 nM (IC50) | Selective Thromboxane (Tx) synthetase inhibitor[7][8][9][10] |
| Ozagrel | OKY-046 | 11 nM (IC50) | Inhibition of TXA2 synthase[6] |
| Dazoxiben | UK-37248 | 765 µM (IC50) | Inhibition of Thromboxane B2 production in whole blood[11] |
| Isbogrel | CV-4151 | 0.04 mg/kg (oral ID50) | Inhibition of blood TXA2 generation in rats[12] |
Signaling Pathway Inhibition
Imidazole-based inhibitors act on a key enzymatic step within the arachidonic acid cascade. The diagram below illustrates this pathway and the point of inhibition.
Caption: Arachidonic acid cascade and the point of TXAS inhibition.
Experimental Protocols & Workflow
The evaluation of TXAS inhibitors is commonly performed using an in vitro enzyme activity assay with human platelet microsomes.
Detailed Experimental Protocol: In Vitro TXAS Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 value of an imidazole-based inhibitor against Thromboxane A2 Synthase.
1. Preparation of Human Platelet Microsomes (Enzyme Source): a. Obtain platelet-rich plasma (PRP) from healthy human donors via centrifugation of whole blood collected in anticoagulant. b. Pellet the platelets by further centrifugation and wash them in a suitable buffer (e.g., Tris-HCl with EDTA). c. Resuspend the washed platelets in a buffer and lyse them via sonication or nitrogen cavitation. d. Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. e. Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.[13] f. Resuspend the microsomal pellet in a storage buffer, determine the protein concentration (e.g., via Bradford assay), and store at -80°C until use.[14]
2. Thromboxane Synthase Activity Assay: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. In a reaction tube, add the platelet microsomes (a predetermined amount of protein) to the reaction buffer. c. Add the test inhibitor (e.g., this compound) at various concentrations to different tubes. Include a vehicle control (e.g., DMSO) without inhibitor. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37°C. e. Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2).[13] f. Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C. g. Terminate the reaction by adding a stop solution, such as a solution of ferric chloride or a strong acid.
3. Quantification of Thromboxane B2 (TXB2): a. The product of the reaction, TXA2, is highly unstable and rapidly hydrolyzes to the stable metabolite, TXB2.[1] b. Centrifuge the reaction tubes to pellet any precipitate. c. Measure the concentration of TXB2 in the supernatant using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]
4. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
The following diagram visualizes the key stages of the in vitro TXAS inhibition assay.
Caption: Workflow for determining TXAS inhibitory activity.
Conclusion
This guide provides a comparative overview of this compound and other imidazole-based thromboxane synthase inhibitors. The available data indicate that this compound and Ozagrel are highly potent inhibitors, both exhibiting IC50 values in the low nanomolar range under standard in vitro conditions.[6] In contrast, the widely used reference compound Dazoxiben shows significantly lower potency in assays conducted in whole blood or platelet-rich plasma, highlighting the critical impact of assay conditions on reported inhibitory values.[4][11] For researchers selecting a tool compound, both this compound and Ozagrel represent excellent choices for potent and selective TXAS inhibition in biochemical and cell-based assays. The provided experimental protocol offers a robust framework for conducting head-to-head comparisons and screening novel inhibitor candidates.
References
- 1. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 2. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthase inhibition potentiates washed platelet activation by endogenous and exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound MedChemExpress [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the thromboxane synthesizing system in human platelet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution of prostaglandin endoperoxide synthase and thromboxane synthase of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Review of Ro 22-3581: A Selective Thromboxane Synthase Inhibitor
An In-depth Analysis of Preclinical Studies on Ro 22-3581 (4'-(Imidazol-1-yl) acetophenone) and its Therapeutic Potential in Cardiovascular and Renal Disorders.
This compound, a potent and selective inhibitor of thromboxane A2 synthase, has been the subject of several preclinical investigations exploring its therapeutic utility in various disease models. This guide provides a comprehensive review of the available preclinical data on this compound, with a focus on its pharmacological effects, mechanism of action, and comparative efficacy in models of hypertension and diabetic nephropathy. While no clinical trials involving this compound have been reported, the preclinical evidence suggests a potential role for this compound in mitigating pathologies driven by excessive thromboxane production.
Mechanism of Action: Selective Inhibition of Thromboxane Synthase
This compound exerts its pharmacological effects by selectively inhibiting the enzyme thromboxane A2 synthase (TXAS). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By blocking this key step, this compound effectively reduces the levels of TXA2 and its stable metabolite, thromboxane B2 (TXB2). A crucial aspect of this compound's selectivity is its minimal impact on prostacyclin (PGI2) synthesis, an important vasodilator and inhibitor of platelet aggregation. This selectivity is significant as it avoids the potential adverse cardiovascular effects associated with non-selective cyclooxygenase (COX) inhibitors that block both thromboxane and prostacyclin production.[1]
The inhibitory activity of this compound on thromboxane synthase is potent, with a reported IC50 value of 11 nM for thromboxane A2 synthase.[1] The imidazole group within the structure of this compound is believed to be critical for its high selectivity and binding to the enzyme.[1]
Preclinical Efficacy in Hypertension
Studies in spontaneously hypertensive rats (SHR) have demonstrated the antihypertensive effects of this compound. Chronic administration of the compound has been shown to attenuate the development of hypertension.
| Animal Model | Treatment Group | Age (weeks) | Systolic Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 8 | 140.6 ± 3.2 | [1] |
| Control | 8 | 156.6 ± 4.5 | [1] | |
| This compound | 10 | 155.3 ± 3.7 | [1] | |
| Control | 10 | 184.8 ± 4.6 | [1] |
These findings suggest that thromboxane may play a role in the pathogenesis of hypertension in this model and that its inhibition can lead to a significant reduction in blood pressure.[1]
Preclinical Efficacy in Diabetic Nephropathy
The potential of this compound in the management of diabetic complications, particularly diabetic nephropathy, has also been investigated in preclinical models. In diabetic rat models, this compound has been shown to suppress urinary albumin excretion, a key indicator of kidney damage.[1] This protective effect is attributed to the inhibition of thromboxane synthesis, which is implicated in the regulation of glomerular hemodynamics.[1]
| Animal Model | Parameter | Effect of this compound | Reference |
| Diabetic Rats | Urinary Albumin Excretion | Suppression | [1] |
Comparison with Other Thromboxane Synthase Inhibitors
While direct head-to-head comparative studies of this compound with other thromboxane synthase inhibitors are limited in the publicly available literature, a comparison can be drawn based on their individual preclinical and clinical findings. Other notable thromboxane synthase inhibitors include ozagrel, ridogrel, and picotamide.
-
Ozagrel: Similar to this compound, ozagrel has been studied in the context of diabetic nephropathy. In patients with non-insulin-dependent diabetes mellitus (NIDDM), administration of ozagrel has shown to have beneficial effects.
-
Picotamide: This agent possesses a dual mechanism of action, inhibiting both thromboxane A2 synthase and thromboxane A2 receptors.[2][3] While a large clinical trial (ADEP study) in patients with peripheral artery disease did not show a significant overall reduction in cardiovascular events, a subgroup analysis suggested potential benefits in patients with diabetes.[2]
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model of Hypertension
-
Animals: Spontaneously hypertensive rats (SHR).
-
Treatment: Chronic administration of this compound. Specific dosages and routes of administration would be detailed in the original study protocols but are not fully available in the summarized search results.
-
Parameters Measured: Systolic blood pressure, serum thromboxane B2 levels.[1]
-
Methodology: Blood pressure is typically measured using methods like the tail-cuff method or via telemetry.[4] Thromboxane B2 levels are quantified from serum samples.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model
-
Animals: Wistar or Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is commonly used to induce diabetes.[5][6][7][8]
-
Treatment: Administration of this compound.
-
Parameters Measured: Urinary albumin excretion, blood glucose levels, histological changes in the kidney.[1][5]
-
Methodology: 24-hour urine collection for the measurement of albumin excretion. Blood glucose levels are monitored regularly. Kidney tissues are collected for histological analysis to assess for changes such as glomerular basement membrane thickening and mesangial expansion.[5]
Conclusion
References
- 1. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | 10041-06-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of picotamide in the reduction of cardiovascular events in diabetic patients PMID: 17583179 | MCE [medchemexpress.cn]
- 4. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. [PDF] Tempol effects on diabetic nephropathy in male rats | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 8. Molineria recurvata Ameliorates Streptozotocin-Induced Diabetic Nephropathy through Antioxidant and Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ro 22-3581: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This document provides essential safety and logistical information for the proper disposal of Ro 22-3581, a selective thromboxane synthetase inhibitor.
While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is imperative to follow established laboratory protocols for chemical waste to ensure the safety of all personnel and to comply with local regulations. Adherence to these procedures minimizes environmental impact and fosters a culture of safety.
I. Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 108-110 °C |
| Solubility | Soluble in DMSO |
II. Experimental Protocol: Inhibition of Thromboxane Synthesis in a Cell-Based Assay
To provide context for waste generation, the following is a detailed methodology for a common experiment utilizing this compound.
Objective: To determine the in vitro efficacy of this compound in inhibiting thromboxane A2 (TXA2) synthesis in activated human platelets.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human platelet-rich plasma (PRP)
-
Collagen (platelet agonist)
-
Thromboxane B2 (TXB2) ELISA kit
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve 10 mg of this compound in 5.37 mL of DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
-
Platelet Preparation and Treatment:
-
Isolate platelet-rich plasma from whole blood using standard centrifugation techniques.
-
Pre-incubate the PRP with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 37°C.
-
-
Platelet Activation:
-
Induce platelet activation by adding collagen to the pre-incubated PRP.
-
Incubate for 5 minutes at 37°C to allow for thromboxane synthesis.
-
-
Sample Collection and Analysis:
-
Stop the reaction by adding a stopping reagent or by rapid centrifugation to pellet the platelets.
-
Collect the supernatant for analysis.
-
Measure the concentration of TXB2, a stable metabolite of TXA2, in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 synthesis for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value of this compound.
-
III. Disposal Procedures for this compound and Associated Waste
The following step-by-step procedures outline the recommended disposal plan for waste generated from experiments involving this compound.
A. Solid Waste (Unused this compound Powder):
-
Collection:
-
Collect unadulterated, expired, or surplus this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
-
Labeling:
-
Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents as "this compound".
-
-
Storage:
-
Store the waste container in a designated chemical waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash.
-
B. Liquid Waste (Solutions containing this compound):
-
Collection:
-
Collect all aqueous and organic solutions containing this compound, including unused dilutions and experimental supernatants, in a dedicated, leak-proof, and compatible liquid waste container.
-
-
Labeling:
-
Label the container as "Non-Hazardous Chemical Waste" and list all chemical constituents, including this compound, DMSO, and any other solvents or reagents.
-
-
Storage:
-
Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.
-
-
Disposal:
-
Contact your institution's EHS for guidance on the proper disposal of the specific solvent mixture. While some non-hazardous aqueous solutions may be approved for drain disposal in certain municipalities, it is critical to obtain institutional approval first.[1] Organic solvent waste must be disposed of through a licensed chemical waste contractor.
-
C. Contaminated Labware (Pipette tips, tubes, gloves, etc.):
-
Collection:
-
Collect all solid labware that has come into contact with this compound in a designated, lined container.
-
-
Decontamination:
-
While this compound is not classified as hazardous, it is good laboratory practice to decontaminate surfaces and equipment by scrubbing with alcohol.
-
-
Disposal:
-
Dispose of the collected contaminated labware as non-hazardous solid waste, in accordance with your institution's guidelines. This may involve placing the sealed bag directly into a designated dumpster, avoiding laboratory trash cans that are handled by custodial staff.[1]
-
D. Empty Containers:
-
Decontamination:
-
Rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone) three times.
-
-
Disposal of Rinsate:
-
Collect the rinsate as hazardous waste, as it now contains a solvent.
-
-
Container Disposal:
-
Deface the label on the empty container to prevent misuse and dispose of it in the regular trash or recycling, as per institutional policy.
-
IV. Visualizing the Workflow
The following diagram illustrates the experimental and disposal workflow for this compound.
Caption: Experimental and waste disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Ro 22-3581
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ro 22-3581, a selective thromboxane synthetase inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is intended for research use only, a comprehensive approach to personal protection is necessary to avoid contact and inhalation.[1] The following table summarizes the required personal protective equipment and safety protocols.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the substance.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. | To avoid inhalation of the substance.[1] |
| Engineering Controls | Work in a well-ventilated area, preferably under a fume hood. | To minimize inhalation exposure.[1] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | To prevent accidental ingestion or contamination. |
First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following are the recommended first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician. [cite: "1"]
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection.
Storage: Store in a tightly closed container in a cool, well-ventilated area.[1] The recommended storage temperature is -20°C.[1][2]
Spill Management: In case of a spill, wear full personal protective equipment.[1] Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol.[1]
Disposal: Dispose of contaminated material in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or water courses.[1]
Experimental Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed. This process outlines the key stages from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
